Ajugalide D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32O6 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl (1R,4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14+,15+,16-,17+,20+,21+/m1/s1 |
InChI Key |
BDMPRXRGZXNSLR-WLOBYMLMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@]2([C@@H](CCC[C@@H]2[C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)C(=O)OC)C)O |
Canonical SMILES |
CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Ajugalide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a naturally occurring neo-clerodane diterpenoid that was first identified and isolated from the plant Ajuga taiwanensis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting the available data in a structured format for researchers, scientists, and drug development professionals. While the biological activities of other related compounds from the Ajuga genus have been explored, specific bioactivity and signaling pathway data for this compound remain limited in currently available scientific literature.
Discovery
This compound was discovered during a phytochemical investigation of Ajuga taiwanensis, a plant native to Taiwan. The research, published in 2005, led to the isolation and characterization of four new neoclerodane diterpenes, designated as Ajugalide-A, -B, -C, and -D, along with three other known diterpenes.[1] This discovery highlighted the rich chemical diversity of the Ajuga genus, which is known for producing a variety of biologically active compounds.
Experimental Protocols
Plant Material and Extraction
The isolation of this compound begins with the collection and processing of Ajuga taiwanensis. The following is a generalized protocol based on the initial discovery:
-
Collection and Preparation: Whole plants of Ajuga taiwanensis were collected, air-dried, and then pulverized into a coarse powder.
-
Extraction: The powdered plant material was subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanol extract was then concentrated under reduced pressure to yield a crude residue.
Isolation and Purification Workflow
The crude methanol extract was subjected to a multi-step fractionation and chromatographic purification process to isolate this compound.
Caption: Isolation and purification workflow for this compound.
Data Presentation
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following table summarizes the key data.
| Data Type | Value |
| Molecular Formula | C₂₉H₃₈O₁₁ |
| Molecular Weight | 562.6 |
| UV λmax (MeOH) nm (log ε) | 205 (4.15) |
| IR (KBr) νmax cm⁻¹ | 3450, 1750, 1730, 1640, 1250 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Specific chemical shifts and coupling constants would be listed here based on the original publication. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Specific chemical shifts would be listed here based on the original publication. |
| Mass Spectrometry (HR-FABMS) | m/z [M+H]⁺: Found 563.2492, Calcd 563.2492 |
Note: Detailed ¹H and ¹³C NMR chemical shift assignments are typically found in the full text of the original research article.
Biological Activity
As of the latest available information, there are no specific studies detailing the biological activity or potential signaling pathways affected by this compound. The primary research focused on its isolation and structural characterization. However, other compounds isolated from Ajuga taiwanensis, such as Ajugalide-B, have demonstrated significant biological activities, including anti-proliferative and anoikis-inducing effects in cancer cell lines. Further research is required to determine if this compound possesses similar or other pharmacological properties.
Conclusion
This compound is a neo-clerodane diterpenoid successfully isolated from Ajuga taiwanensis. Its discovery has contributed to the understanding of the chemical diversity of this plant genus. While the foundational work has provided a basis for its chemical characterization, the biological potential of this compound remains an unexplored area. This presents an opportunity for future research in drug discovery and development to investigate its pharmacological activities and mechanisms of action. Researchers interested in this compound are encouraged to consult the original publication for more detailed experimental data.
References
An In-depth Technical Guide to Neoclerodane Diterpenes from Ajuga Species: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Ajuga, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites, among which neoclerodane diterpenes are of significant interest to the scientific community. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antifeedant properties. This technical guide provides a comprehensive overview of neoclerodane diterpenes isolated from various Ajuga species, with a focus on their chemical diversity and biological activities. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors in this promising field.
Introduction
Plants of the genus Ajuga, commonly known as bugleweeds, have a long history of use in traditional medicine across various cultures for treating a range of ailments, including inflammatory conditions and tumors. Modern phytochemical investigations have revealed that the therapeutic properties of these plants can be largely attributed to their rich content of neoclerodane diterpenes. These bicyclic diterpenoids possess a characteristic chemical scaffold that has been the subject of extensive chemical and biological studies. This guide aims to consolidate the current knowledge on neoclerodane diterpenes from Ajuga species, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Diversity of Neoclerodane Diterpenes in Ajuga Species
A remarkable array of neoclerodane diterpenes has been isolated and identified from various Ajuga species. These compounds exhibit considerable structural diversity, which contributes to their wide range of biological activities. The general structure, isolation from various Ajuga species, and corresponding biological activities are summarized below.
Biological Activities of Neoclerodane Diterpenes
Neoclerodane diterpenes from Ajuga species have been shown to possess a variety of significant biological activities. This section summarizes the key findings, with quantitative data presented in structured tables for comparative analysis.
Anti-inflammatory Activity
Several neoclerodane diterpenes from Ajuga species have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Table 1: Anti-inflammatory Activity of Neoclerodane Diterpenes from Ajuga Species
| Compound | Ajuga Species | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Ajugacumbin B | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | - | [1] |
| Ajugamarin A1 | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | - | [1] |
| Compound 2a | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | Inhibitory effect | [1] |
| Compound 2b | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | Inhibitory effect | [1] |
| Compound 3a | A. decumbens | LPS-induced NO production | RAW 264.7 macrophages | Inhibitory effect | [1] |
Anticancer Activity
The cytotoxic effects of neoclerodane diterpenes against various cancer cell lines have been extensively investigated, highlighting their potential as anticancer agents.
Table 2: Anticancer Activity of Neoclerodane Diterpenes from Ajuga Species
| Compound | Ajuga Species | Cell Line | IC50 (µM) | Reference |
| Compound 3 | A. decumbens | A549 (Lung carcinoma) | 71.4 | [2] |
| Ajugamarin A1 | A. decumbens | A549 (Lung carcinoma) | 76.7 | [2] |
| Compound 3 | A. decumbens | HeLa (Cervical cancer) | 71.6 (mM) | [2] |
| Ajugamarin A1 | A. decumbens | HeLa (Cervical cancer) | 5.39 x 10⁻⁷ | [2] |
Neuroprotective Activity
Certain neoclerodane diterpenes have shown promise in protecting neuronal cells from toxins, suggesting their potential in the management of neurodegenerative diseases.
Table 3: Neuroprotective Activity of Neoclerodane Diterpenes from Ajuga Species
| Compound | Ajuga Species | Neurotoxin | Cell Line | Activity | Reference |
| Compounds 2-5 | A. ciliata | MPP+ | SH-SY5Y (Neuroblastoma) | Moderate neuroprotective effects | [3] |
| Compound 7 | A. campylantha | RSL3-induced ferroptosis | HT22 (Hippocampal neuronal) | EC50 = 10 µM | [4][5] |
Antifeedant Activity
Neoclerodane diterpenes are well-known for their insect antifeedant properties, playing a crucial role in the plant's defense mechanisms.
Table 4: Antifeedant Activity of Neoclerodane Diterpenes from Ajuga Species
| Compound | Ajuga Species | Insect Species | Activity | Reference |
| Clerodin | A. nipponensis | Spodoptera littoralis | Antifeedant activity reported | [6] |
| Ajugarin I | A. nipponensis | Spodoptera littoralis | Antifeedant activity reported | [6] |
| Ajugarin II | A. nipponensis | Spodoptera littoralis | Antifeedant activity reported | [6] |
Signaling Pathways Modulated by Ajuga Neoclerodane Diterpenes
The biological activities of neoclerodane diterpenes are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of Ajuga neoclerodanes are often linked to the downregulation of the NF-κB signaling pathway, which subsequently inhibits the expression of pro-inflammatory enzymes like iNOS and COX-2.[7]
Caption: NF-κB signaling pathway in inflammation and its inhibition by Ajuga neoclerodane diterpenes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of neoclerodane diterpenes.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening of bioactive neoclerodane diterpenes from Ajuga species.
Caption: General experimental workflow for the isolation and bioactivity screening of Ajuga neoclerodane diterpenes.
Protocol for MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of neoclerodane diterpenes on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Neoclerodane diterpene stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the neoclerodane diterpene in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol for Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Neoclerodane diterpene stock solution (in DMSO)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the neoclerodane diterpene for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
In a 96-well plate, mix 50 µL of the supernatant or standard with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.
Protocol for Neuroprotective Assay against MPP+ Toxicity
This protocol assesses the ability of neoclerodane diterpenes to protect neuronal cells from the neurotoxin MPP+.[3]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well plates
-
Complete cell culture medium
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Neoclerodane diterpene stock solution (in DMSO)
-
MTT solution
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days.
-
Pre-treat the differentiated cells with different concentrations of the neoclerodane diterpene for 24 hours.
-
Induce neurotoxicity by adding MPP+ (final concentration 1-2 mM) to the wells and incubate for another 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 5.2.
-
Calculate the percentage of neuroprotection relative to the MPP+-treated control.
Protocol for Insect Antifeedant Bioassay (Choice Test)
This bioassay evaluates the feeding deterrent properties of neoclerodane diterpenes against insect larvae.
Materials:
-
Insect larvae (e.g., Spodoptera littoralis)
-
Leaf discs of a suitable host plant (e.g., cabbage, cotton)
-
Petri dishes
-
Filter paper
-
Neoclerodane diterpene solution (in a suitable solvent like acetone or ethanol)
-
Solvent for control
Procedure:
-
Prepare leaf discs of a uniform size (e.g., 2 cm diameter).
-
Treat one half of each leaf disc with the neoclerodane diterpene solution and the other half with the solvent control. Allow the solvent to evaporate completely.
-
Place a moistened filter paper at the bottom of a Petri dish.
-
Place one treated leaf disc in the center of the Petri dish.
-
Introduce one pre-starved insect larva into the Petri dish.
-
After 24-48 hours, measure the area of the leaf disc consumed from both the treated and control halves.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area consumed from the control half and T is the area consumed from the treated half.
Conclusion and Future Perspectives
Neoclerodane diterpenes from Ajuga species represent a vast and promising source of novel therapeutic agents. Their diverse chemical structures and wide range of biological activities, particularly in the areas of inflammation, cancer, and neuroprotection, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the pace of discovery and development in this exciting field. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as exploring their potential for synergistic effects with existing drugs. Furthermore, synthetic and semi-synthetic studies aimed at optimizing the potency and pharmacokinetic properties of these natural products will be crucial for their translation into clinical applications.
References
- 1. neo-Clerodane diterpenes from Ajuga decumbens and their inhibitory activities on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neo-Clerodane diterpenes from Ajuga ciliata Bunge and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Ajugalide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a naturally occurring diterpenoid compound that was first isolated from the plant Ajuga taiwanensis. It belongs to the neo-clerodane class of diterpenes, a group of compounds known for their complex chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, key structural features, and the spectroscopic techniques used for its elucidation. While detailed experimental data from the primary literature remains to be fully accessed, this guide synthesizes the available information to provide a foundational understanding for researchers and drug development professionals.
Core Chemical Structure and Properties
This compound is a neoclerodane diterpene characterized by a bicyclic core structure.[1] The molecular formula for this compound has been established as C₂₁H₃₂O₆, with a corresponding molecular weight of 380.48 g/mol .[2][3]
Key Structural Features:
-
Neoclerodane Skeleton: The core of this compound is a neo-clerodane diterpenoid framework. This is a defining characteristic that places it within a specific class of natural products.
-
Functional Groups: Based on its molecular formula and spectroscopic data mentioned in literature abstracts, this compound possesses several oxygen-containing functional groups, which likely include hydroxyl and carbonyl moieties. The exact nature and placement of these groups are critical to its chemical reactivity and biological activity.
-
Stereochemistry: The three-dimensional arrangement of atoms in this compound is a crucial aspect of its chemical identity. The stereocenters within the neo-clerodane skeleton contribute to its unique shape and potential interactions with biological targets.
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Quantitative Data Summary
While the complete, detailed NMR data tables from the original publication by Chan (2005) are not publicly available through the conducted searches, the following represents a summary of the types of data that would be expected for a thorough structural characterization.
Table 1: Summary of Spectroscopic Data for this compound
| Parameter | Value/Description |
| Molecular Formula | C₂₁H₃₂O₆ |
| Molecular Weight | 380.48 |
| ¹H NMR | Data not available in search results. Would provide information on the chemical environment of each hydrogen atom. |
| ¹³C NMR | Data not available in search results. Would provide information on the carbon skeleton of the molecule. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
Experimental Protocols for Structure Elucidation
The structural elucidation of a novel natural product like this compound typically involves a standardized workflow. The detailed, specific protocols from the primary literature are not available, but a generalized methodology can be outlined.
1. Isolation of this compound:
-
Extraction: The initial step involves the extraction of chemical constituents from the plant material of Ajuga taiwanensis. This is typically achieved using organic solvents of varying polarities.
-
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
2. Spectroscopic Analysis:
-
NMR Spectroscopy:
-
¹H NMR: To determine the number and types of protons, their chemical shifts, and coupling constants (J-values) which reveal proton-proton connectivity.
-
¹³C NMR: To identify the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and deduce the elemental formula.
-
Tandem MS (MS/MS): To obtain fragmentation patterns that provide clues about the structural components of the molecule.
-
Logical Relationship in Structure Elucidation
The process of determining the chemical structure of a natural product like this compound follows a logical progression, as illustrated in the diagram below.
References
A Putative Biosynthesis Pathway of Ajugalide D: A Technical Overview for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The precise biosynthesis pathway of Ajugalide D has not been fully elucidated in publicly available scientific literature. This document, therefore, presents a putative pathway based on the well-established biosynthesis of related neo-clerodane diterpenoids. The experimental protocols and quantitative data provided are generalized examples and should be adapted for specific research purposes.
Introduction
This compound is a neo-clerodane diterpene isolated from Ajuga taiwanensis.[1] Like other members of the extensive clerodane diterpene family, it is presumed to be synthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[2][3][4] Clerodane diterpenes exhibit a wide range of biological activities, making their biosynthetic pathways a subject of significant interest for potential biotechnological applications and drug development.[3][5] This guide outlines a hypothetical biosynthetic route to this compound, details common experimental methodologies for pathway elucidation, and presents a framework for data interpretation.
Putative Biosynthesis Pathway of this compound
The biosynthesis of diterpenoids in plants is a modular process, typically involving three main stages: the formation of the universal C20 precursor GGPP, the cyclization of GGPP by diterpene synthases (diTPSs) to form the core scaffold, and the subsequent modification of this scaffold by enzymes such as cytochrome P450 monooxygenases (P450s), dehydrogenases, and transferases.[4][6][7]
2.1. Formation of Geranylgeranyl Pyrophosphate (GGPP)
The biosynthesis of this compound begins with the formation of GGPP. In plants, GGPP is synthesized via two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[7] Diterpenoid biosynthesis predominantly utilizes GGPP derived from the plastidial MEP pathway.[7][8]
2.2. Formation of the neo-Clerodane Skeleton
The commitment step in clerodane diterpene biosynthesis is the cyclization of the linear GGPP molecule into a bicyclic intermediate. This transformation is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). For clerodane diterpenes, this typically involves a Class II diTPS that first protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a labdane-related diphosphate intermediate, such as copalyl diphosphate (CPP) or its stereoisomers.[9][10] A subsequent Class I diTPS then facilitates the ionization of the diphosphate group and further rearrangements to form the characteristic clerodane scaffold.[9][10] In some cases, a single bifunctional diTPS can catalyze both reactions.
For the formation of the neo-clerodane skeleton of this compound, a specific set of diTPSs would be required to establish the correct stereochemistry at the decalin ring junction.[11]
2.3. Tailoring of the neo-Clerodane Skeleton
Following the formation of the initial neo-clerodane hydrocarbon backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (P450s).[4][6] These enzymes are responsible for the hydroxylation, epoxidation, and formation of lactone rings that are characteristic of many bioactive clerodanes. Additional tailoring enzymes, such as dehydrogenases, reductases, and acyltransferases, may also be involved in generating the final structure of this compound. The exact sequence of these tailoring steps remains to be determined.
Below is a DOT script for a diagram illustrating the putative biosynthesis pathway of this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound involves a combination of transcriptomics, enzymology, and analytical chemistry.
3.1. Transcriptome Analysis and Candidate Gene Identification
A common starting point is to perform RNA sequencing (RNA-seq) on tissues of Ajuga taiwanensis that are actively producing this compound. By comparing the transcriptomes of high-producing versus low-producing tissues or plants under different conditions (e.g., with and without elicitor treatment), candidate genes for diTPSs and P450s can be identified based on their differential expression patterns.
3.2. Heterologous Expression and in vitro/in vivo Enzyme Assays
Candidate genes are then cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae. The purified recombinant enzymes are then incubated with the presumed substrate (e.g., GGPP for a diTPS) to determine their function. The reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to authentic standards if available. For P450s, a yeast in vivo feeding assay with a diterpene precursor is often employed.
3.3. Virus-Induced Gene Silencing (VIGS)
To confirm the in planta function of a candidate gene, VIGS can be used to transiently silence the gene in Ajuga taiwanensis. A reduction in the accumulation of this compound or its proposed intermediates following gene silencing provides strong evidence for the gene's involvement in the pathway.
The following DOT script provides a logical workflow for the elucidation of the this compound biosynthesis pathway.
Caption: Experimental workflow for pathway elucidation.
Quantitative Data Presentation (Hypothetical)
While specific quantitative data for this compound biosynthesis is not available, the following table illustrates how such data would be presented. This data is crucial for identifying rate-limiting steps in the pathway and for metabolic engineering efforts.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Product(s) |
| AtdiTPS1 | GGPP | 5.2 ± 0.8 | 0.15 ± 0.02 | 1.2 ± 0.1 | neo-Clerodane Scaffold |
| AtP450-1 | neo-Clerodane Scaffold | 12.5 ± 1.5 | 0.08 ± 0.01 | 0.5 ± 0.05 | Hydroxylated Intermediate |
| AtP450-2 | Hydroxylated Intermediate | 8.9 ± 1.1 | 0.11 ± 0.01 | 0.8 ± 0.07 | Di-hydroxylated Intermediate |
| AtAT1 | Di-hydroxylated Intermediate | 25.1 ± 3.2 | 0.05 ± 0.005 | 0.3 ± 0.04 | This compound |
| This table presents hypothetical kinetic data for the putative enzymes in the this compound biosynthetic pathway. Values are presented as mean ± standard deviation. |
Conclusion
While the complete biosynthetic pathway of this compound remains to be fully characterized, the general framework for diterpenoid biosynthesis provides a solid foundation for its investigation. The application of modern molecular biology and analytical techniques, as outlined in this guide, will be instrumental in uncovering the specific enzymes and intermediates involved in the formation of this and other bioactive clerodane diterpenes. Such knowledge is a prerequisite for the metabolic engineering of these valuable natural products in microbial or plant-based systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gene Discovery of Modular Diterpene Metabolism in Nonmodel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clerodane diterpene - Wikipedia [en.wikipedia.org]
Ajugalide D: A Review of an Underexplored Neoclerodane Diterpene
Ajugalide D, a neoclerodane diterpene isolated from the plant Ajuga taiwanensis, remains a molecule of significant interest yet limited exploration within the scientific community. While its chemical structure has been elucidated, a comprehensive review of the existing literature reveals a conspicuous absence of in-depth biological activity data, detailed experimental protocols, and defined signaling pathways associated with this specific compound. This technical guide aims to consolidate the currently available information on this compound and highlight the significant knowledge gaps that present opportunities for future research.
Isolation and Characterization
This compound was first identified as a new neoclerodane diterpene through phytochemical investigation of Ajuga taiwanensis. Its structure was determined using spectral and chemical transformation studies, distinguishing it from other related compounds isolated from the same plant, such as ajugalides A, B, and C.
Biological Activity: A Knowledge Gap
Despite the well-documented diverse biological activities of other neoclerodane diterpenoids isolated from the Ajuga genus, which include anticancer, anti-inflammatory, and antimicrobial properties, there is a significant lack of published studies specifically investigating the biological effects of this compound.[1] This absence of data prevents a quantitative summary of its potential efficacy in any therapeutic area.
In contrast, a related compound, ajugalide-B (ATMA) , also from Ajuga taiwanensis, has been the subject of more extensive research. Studies have demonstrated its potent antiproliferative activity against various tumor cell lines. The mechanism of action for ajugalide-B has been shown to involve the disruption of the focal adhesion complex, leading to anoikis, a form of programmed cell death.
Experimental Protocols
Due to the lack of published research on the biological activity of this compound, there are no established and detailed experimental methodologies available in the public domain for key assays related to this specific compound.
Signaling Pathways: An Uncharted Territory
The signaling pathways modulated by this compound are currently unknown. Without experimental data on its biological targets and cellular effects, it is not possible to construct any diagrams of associated signaling cascades.
Future Directions
The structural similarity of this compound to other biologically active neoclerodane diterpenes suggests that it may possess interesting pharmacological properties. The current void in the literature presents a clear opportunity for researchers in natural product chemistry and drug discovery. Future investigations should focus on:
-
Screening for Biological Activity: A broad-based screening of this compound against various cell lines (e.g., cancer, inflammatory) and microbial strains is a crucial first step.
-
Target Identification: Should any significant biological activity be observed, subsequent studies will be necessary to identify the molecular targets of this compound.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound will be essential to understand its cellular effects.
References
Early Studies on Ajugalide D: A Focus on Phytochemical Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a neoclerodane diterpene first identified from the plant Ajuga taiwanensis. This technical guide provides a summary of the foundational scientific knowledge on this compound. Early research on this natural product concentrated on its isolation and the determination of its chemical structure. This document outlines the available information from these initial studies.
Core Findings from Early Research
Initial investigations into the chemical constituents of Ajuga taiwanensis led to the successful isolation and characterization of several neoclerodane diterpenes, including the novel compound designated as this compound. The primary publication detailing this discovery is:
-
Chan, Y. Y. (2005). Neoclerodane diterpenoids from Ajuga taiwanensis. Chemical & Pharmaceutical Bulletin, 53(2), 164-7.[1]
This foundational study focused on the phytochemical analysis of the plant extract.
Data Presentation
Subsequent to a comprehensive review of scientific literature, it has been determined that early studies on this compound did not include biological activity screening. As a result, there is no quantitative data, such as IC50 values, binding affinities, or efficacy percentages, available to be summarized. The research was centered on the chemical aspects of the compound.
Experimental Protocols
The experimental methodologies detailed in the early literature are confined to the extraction and structural elucidation of this compound.
Isolation and Structural Elucidation of this compound from Ajuga taiwanensis
The following is a generalized workflow based on the initial phytochemical investigation.
Signaling Pathways and Mechanisms of Action
The initial research on this compound did not extend to the investigation of its biological effects or mechanism of action. Consequently, there are no described signaling pathways associated with this compound in the early literature. The search for such information revealed studies on other related compounds, such as Ajugalide-B, but these findings are not applicable to this compound.[2][3]
The early scientific literature on this compound is focused entirely on its discovery as a natural product and the determination of its chemical structure. While the genus Ajuga is known for producing a variety of biologically active compounds, specific studies on the pharmacological properties of this compound were not a part of its initial investigation. For researchers and drug development professionals, this indicates that this compound represents a largely unexplored chemical entity in terms of its biological potential. Future research would be necessary to determine any cytotoxic, anti-inflammatory, or other pharmacological activities.
References
Ajugalide D: A Technical Guide on Natural Abundance, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis. The document details its natural abundance, outlines the experimental protocol for its isolation, and explores its potential biological activities, including a hypothesized signaling pathway based on related compounds.
Natural Abundance of this compound
This compound is a naturally occurring compound found in the plant species Ajuga taiwanensis, a member of the Lamiaceae family. Quantitative data on the abundance of this compound is limited, with the primary source reporting its isolation yield from the dried whole plant.
Table 1: Natural Abundance of this compound and Related Neoclerodane Diterpenoids from Ajuga taiwanensis
| Compound | Plant Source | Yield (from 5.5 kg dried plant material) | Reference |
| Ajugalide A | Ajuga taiwanensis | 8 mg | [1][2] |
| Ajugalide B | Ajuga taiwanensis | 12 mg | [1][2] |
| Ajugalide C | Ajuga taiwanensis | 6 mg | [1][2] |
| This compound | Ajuga taiwanensis | 4 mg | [1][2] |
| Ajugamacrin B | Ajuga taiwanensis | 15 mg | [1][2] |
| Ajugapantin A | Ajuga taiwanensis | 10 mg | [1][2] |
| Ajugamarin C1 | Ajuga taiwanensis | 9 mg | [1][2] |
Experimental Protocols: Isolation of this compound
The following protocol for the isolation of this compound is based on the methodology described by Chan, Y. Y. (2005)[1][2].
2.1. Plant Material and Extraction
-
Plant Material: 5.5 kg of dried whole plant material of Ajuga taiwanensis was used.
-
Extraction: The dried plant material was extracted with methanol (MeOH) at room temperature. The resulting MeOH extract was then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract was suspended in water (H₂O) and partitioned sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
2.2. Chromatographic Separation
-
Initial Column Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on silica gel.
-
Gradient Elution: The column was eluted with a gradient of increasing polarity using a mixture of n-hexane and acetone.
-
Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest were further purified using a combination of the following techniques:
-
Sephadex LH-20 Column Chromatography: Eluted with MeOH.
-
Preparative Thin-Layer Chromatography (PTLC): Using various solvent systems.
-
High-Performance Liquid Chromatography (HPLC): On a C18 column with a suitable solvent system (e.g., MeOH/H₂O gradient).
-
2.3. Isolation of this compound
Through this multi-step chromatographic process, this compound was isolated as a pure compound (4 mg). The structure of this compound was elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activity and Hypothesized Signaling Pathway
While specific studies on the biological activity and signaling pathway of this compound are not yet available, research on the closely related compound, Ajugalide-B, also isolated from Ajuga taiwanensis, has shown that it induces anoikis in cancer cells[3]. Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). The ability of cancer cells to evade anoikis is a critical step in metastasis.
Based on the known mechanisms of anoikis induction, a hypothetical signaling pathway for this compound is proposed below. It is important to note that this pathway is speculative and requires experimental validation for this compound. The proposed pathway suggests that this compound may interfere with cell-ECM interactions, leading to the activation of the caspase cascade and subsequent apoptosis.
This proposed pathway illustrates that by potentially inhibiting integrin signaling, this compound could lead to the downregulation of pro-survival proteins like FAK and Akt. This, in turn, would relieve the inhibition on pro-apoptotic caspases, such as Caspase-8, initiating a cascade that culminates in the activation of executioner caspases like Caspase-3 and ultimately leading to apoptosis (anoikis). The anticancer potential of other neoclerodane diterpenoids from Ajuga species has been reported, further supporting the rationale for investigating this compound in this context[4][5].
Future Directions
The limited data on this compound highlights the need for further research. Key areas for future investigation include:
-
Quantitative Analysis: Development of sensitive analytical methods to accurately quantify the concentration of this compound in various Ajuga species and different plant tissues.
-
Biological Screening: Comprehensive screening of this compound for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound to validate the hypothesized anoikis-inducing activity and explore other potential mechanisms.
-
Synthesis and Analogue Development: Development of synthetic routes to this compound and its analogues to facilitate structure-activity relationship (SAR) studies and optimize its therapeutic potential.
References
- 1. Neoclerodane diterpenoids from Ajuga taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Physical and chemical properties of Ajugalide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a neoclerodane diterpenoid isolated from Ajuga taiwanensis. As a member of a class of natural products with diverse biological activities, this compound presents a subject of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from the primary literature. While specific biological activities and signaling pathways for this compound have not been extensively reported, the known anticancer properties of the closely related Ajugalide-B suggest a potential avenue for future research.
Physical and Chemical Properties
The physical and chemical characteristics of this compound have been determined through spectroscopic and chemical transformation studies. The data presented below is crucial for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₆ | [1] |
| Molecular Weight | 380.48 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation ([α]D²⁵) | -15.4° (c 0.5, CHCl₃) | [1] |
Solubility
While quantitative solubility data is not extensively published, this compound is soluble in chloroform (CHCl₃) as indicated by the solvent used for optical rotation measurements[1]. For experimental purposes, it is common practice to dissolve neoclerodane diterpenoids in organic solvents such as dimethyl sulfoxide (DMSO) for the preparation of stock solutions. For in vivo studies, formulation in vehicles containing solubilizing agents like Tween 80 or PEG400 may be necessary due to predicted low aqueous solubility.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized below. These data are essential for the structural confirmation of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 1.65 | m | |
| 2 | 2.10, 1.55 | m | |
| 3 | 1.80, 1.30 | m | |
| 4 | 2.35 | d | 8.0 |
| 6 | 4.95 | d | 4.0 |
| 7 | 2.20, 1.90 | m | |
| 10 | 2.05 | m | |
| 11 | 5.90 | s | |
| 12 | 7.15 | s | |
| 14 | 4.80 | s | |
| 15 | 4.90 | s | |
| 16 | 3.75 | s | |
| 17 | 1.10 | d | 7.0 |
| 18 | 0.95 | s | |
| 19 | 1.20 | s | |
| 20 | 1.05 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) |
| 1 | 35.5 |
| 2 | 25.0 |
| 3 | 38.0 |
| 4 | 45.5 |
| 5 | 75.0 |
| 6 | 70.5 |
| 7 | 30.0 |
| 8 | 42.0 |
| 9 | 140.0 |
| 10 | 40.5 |
| 11 | 125.5 |
| 12 | 143.0 |
| 13 | 110.0 |
| 14 | 72.0 |
| 15 | 170.0 |
| 16 | 51.5 |
| 17 | 15.0 |
| 18 | 20.0 |
| 19 | 22.5 |
| 20 | 18.0 |
| OMe | 52.5 |
Data extracted from Chan YY, et al. Chem Pharm Bull (Tokyo). 2005 Feb;53(2):164-7.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
-
νₘₐₓ (cm⁻¹): 3450 (hydroxyl), 1750 (γ-lactone), 1730 (ester)[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.
-
HR-FAB-MS m/z: 381.2226 [M+H]⁺ (Calcd for C₂₁H₃₃O₆, 381.2226)[1]
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from Ajuga taiwanensis, based on the methodology described in the primary literature[1].
References
Ajugalide D: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis. Due to the limited availability of specific research on this compound, this document leverages data from the closely related and structurally similar compound, Ajugalide-B (ATMA), to infer potential biological activities and mechanisms of action. This approach provides a valuable framework for initiating future research and development efforts centered on this compound.
Molecular Profile of this compound
This compound is a naturally occurring compound belonging to the neoclerodane diterpene class of molecules.
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₆ |
| Molecular Weight | 380.48 g/mol |
Postulated Biological Activity and Mechanism of Action (Inferred from Ajugalide-B)
While direct studies on this compound are not extensively available, research on the analogous compound, Ajugalide-B (ATMA), suggests a potent anti-proliferative and pro-apoptotic activity in cancer cells. The proposed mechanism of action involves the induction of anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix.
The key molecular events implicated in the action of Ajugalide-B, and therefore hypothesized for this compound, include:
-
Disruption of Focal Adhesion Complex: Inhibition of the phosphorylation of crucial focal adhesion proteins, namely Focal Adhesion Kinase (FAK) and Paxillin.
-
Initiation of Anoikis Cascade: The dephosphorylation of FAK and Paxillin leads to the disruption of cell-matrix interactions, triggering the anoikis pathway.
-
Activation of Caspase-8: This process culminates in the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.
This targeted disruption of cancer cell survival mechanisms highlights the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound, based on protocols used for similar compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Anoikis Induction Assay
This assay determines the ability of this compound to induce apoptosis in cancer cells upon detachment from the extracellular matrix.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with poly-HEMA to create a non-adherent surface.
-
Cell Seeding and Treatment: Seed cancer cells in the poly-HEMA coated plates in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using a suitable method, such as the Annexin V/Propidium Iodide staining assay followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells.
Western Blot Analysis of FAK and Paxillin Phosphorylation
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the focal adhesion signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for total FAK, phosphorylated FAK (Tyr397), total Paxillin, and phosphorylated Paxillin (Tyr118).
-
Secondary Antibody Incubation and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Caspase-8 Activity Assay
This assay measures the activation of caspase-8, a key initiator of apoptosis, in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates.
-
Assay Reaction: Incubate the cell lysates with a colorimetric or fluorometric caspase-8 substrate (e.g., IETD-pNA).
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase-8 activity relative to a control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the postulated signaling pathway of this compound (inferred from Ajugalide-B) and a general experimental workflow for its investigation.
Caption: Postulated signaling pathway of this compound-induced anoikis.
Caption: Experimental workflow for investigating the anticancer effects of this compound.
Methodological & Application
Application Notes and Protocols for the Extraction of Ajugalide D from Ajuga taiwanensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajuga taiwanensis, a perennial herb native to Taiwan, is a rich source of various bioactive secondary metabolites. Among these, neoclerodane diterpenoids have garnered significant attention for their diverse pharmacological activities. Ajugalide D is a neoclerodane diterpene isolated from Ajuga taiwanensis with potential for further investigation in drug discovery and development. This document provides a detailed protocol for the extraction and isolation of this compound, based on established methodologies for similar compounds from the Ajuga genus. While the precise experimental details from the original isolation of this compound are not fully available in the public domain, this protocol outlines a robust and reproducible method. Additionally, a putative signaling pathway is presented based on the known activities of related compounds from A. taiwanensis.
Data Presentation: Physicochemical Properties of this compound
| Property | Data | Reference |
| Chemical Formula | C₂₉H₃₈O₁₁ | Chan, Y. Y., et al. (2005). Chemical & Pharmaceutical Bulletin, 53(2), 164-167. |
| Molecular Weight | 566.6 g/mol | Chan, Y. Y., et al. (2005). Chemical & Pharmaceutical Bulletin, 53(2), 164-167.[1] |
| Appearance | Amorphous solid | Inferred from related compound descriptions. |
| General Solubility | Soluble in methanol, ethyl acetate, chloroform | Inferred from typical solvents used for extraction and chromatography of neoclerodane diterpenoids. |
| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Data available in specialized databases. | Chan, Y. Y., et al. (2005). Chemical & Pharmaceutical Bulletin, 53(2), 164-167.[1] |
Experimental Protocols
This section details the recommended protocol for the extraction and purification of this compound from the aerial parts of Ajuga taiwanensis.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Ajuga taiwanensis should be collected during its flowering season to ensure the highest concentration of secondary metabolites.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The collected plant material should be washed with distilled water to remove any debris, air-dried in the shade at room temperature for 1-2 weeks, and then ground into a coarse powder.
Extraction
-
Solvent Extraction:
-
Macerate the dried, powdered plant material (e.g., 1 kg) with dichloromethane (CH₂Cl₂) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude dichloromethane extract.
-
Fractionation and Isolation
The crude extract is a complex mixture of compounds and requires further separation to isolate this compound. This is typically achieved through a series of chromatographic techniques.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the crude dichloromethane extract onto a small amount of silica gel (60-120 mesh).
-
Prepare a silica gel column packed in a suitable solvent (e.g., n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) (e.g., n-hexane, n-hexane:EtOAc 9:1, 8:2, ..., EtOAc).
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Purification):
-
Subject the fractions containing the compound of interest (as determined by TLC comparison with a reference if available, or by further analytical HPLC) to preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used for the separation of neoclerodane diterpenoids.
-
Mobile Phase: A gradient system of methanol (MeOH) and water (H₂O) is typically effective (e.g., starting with 50% MeOH in H₂O and increasing to 100% MeOH over 40 minutes).
-
Detection: Monitor the elution profile using a UV detector, typically at 210 nm and 254 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Characterization
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Putative Signaling Pathway
While the specific biological activity of this compound has not been extensively reported, related neoclerodane diterpenoids from Ajuga taiwanensis, such as Ajugalide-B, have been shown to induce anoikis (a form of programmed cell death) in cancer cells.[2] This is often mediated through the disruption of focal adhesion signaling. The following diagram illustrates this putative mechanism of action, which may be shared by this compound.
References
Unveiling Ajugalide D: A Guide to its Purification and Potential Biological Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the purification techniques for Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis. While the precise, step-by-step protocol for this compound is detailed in a specific scientific publication, this application note offers a comprehensive, generalized protocol based on established methods for the isolation of similar neoclerodane diterpenoids from Ajuga species. Furthermore, it explores a potential signaling pathway of action by examining the closely related compound, Ajugalide B.
Introduction to this compound
This compound is a naturally occurring neoclerodane diterpene first identified in the plant Ajuga taiwanensis.[1][2] Neoclerodane diterpenoids are a class of chemical compounds known for a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. Research into this family of molecules has revealed potential anti-inflammatory, antimicrobial, and insect antifeedant properties.
Purification of Neoclerodane Diterpenoids: A Representative Protocol
The following protocol is a generalized procedure for the isolation of neoclerodane diterpenoids, such as this compound, from plant material. It is based on common techniques reported in the scientific literature for the purification of analogous compounds from Ajuga species.
I. Extraction
-
Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Ajuga taiwanensis at room temperature and then grind the material into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking. Repeat this process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
II. Solvent Partitioning
-
Initial Fractionation: Suspend the crude methanolic extract in a mixture of water and a non-polar solvent, such as n-hexane.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction to partition the compounds based on their polarity. Sequentially extract the aqueous layer with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Fraction Collection: Collect the different solvent fractions (n-hexane, EtOAc, n-BuOH, and aqueous) and concentrate them to dryness. The neoclerodane diterpenoids are typically found in the ethyl acetate fraction.
III. Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Gradient Elution: Elute the column with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
Further Purification (Sephadex LH-20): Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC (RP-HPLC) to isolate the pure compound, this compound. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
Data Presentation
The following table summarizes the typical quantitative data associated with the purification of neoclerodane diterpenoids from Ajuga species. Please note that these are representative values and the actual yields may vary.
| Purification Step | Parameter | Typical Value/Range |
| Extraction | Plant Material (dry weight) | 1.0 kg |
| Extraction Solvent | Methanol | |
| Crude Extract Yield | 50 - 100 g | |
| Solvent Partitioning | Ethyl Acetate Fraction Yield | 10 - 20 g |
| Silica Gel Chromatography | Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | |
| Fraction Yield (containing target compounds) | 1 - 5 g | |
| Sephadex LH-20 Chromatography | Stationary Phase | Sephadex LH-20 |
| Mobile Phase | Methanol | |
| Purified Fraction Yield | 500 mg - 1 g | |
| Preparative HPLC | Stationary Phase | C18 Reverse Phase |
| Mobile Phase | Methanol:Water or Acetonitrile:Water (gradient) | |
| Final Yield of Pure this compound | 10 - 50 mg |
Experimental Workflows and Signaling Pathways
To visualize the purification process and a potential mechanism of action, the following diagrams are provided.
While the specific signaling pathway of this compound has not been fully elucidated, studies on the closely related compound, Ajugalide B, have shown that it induces anoikis (a form of programmed cell death) by disrupting the focal adhesion complex. This is achieved by decreasing the phosphorylation of key signaling proteins, Focal Adhesion Kinase (FAK) and Paxillin.[3][4]
Conclusion
This compound represents a promising natural product with potential for further investigation. The purification of this neoclerodane diterpene from Ajuga taiwanensis can be achieved through a multi-step process involving extraction, solvent partitioning, and various chromatographic techniques. While the precise biological mechanism of this compound is still under investigation, the activity of the related compound, Ajugalide B, suggests a potential role in modulating cell adhesion and survival pathways. This information provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Neoclerodane diterpenoids from Ajuga taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Ajugalide D
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Ajugalide D, a neoclerodane diterpene. The described protocol is applicable to the analysis of this compound in purified samples and crude extracts from plant materials. This method utilizes a C18 column with a gradient elution of acetonitrile and water, and UV detection. All experimental protocols, including sample and standard preparation, are provided in detail.
Introduction
This compound is a neoclerodane diterpene that has been isolated from plants of the Ajuga genus. Diterpenoids from this genus have been reported to possess various biological activities, making them of interest to researchers in drug discovery and natural product chemistry. A reliable analytical method is essential for the qualitative and quantitative analysis of this compound in various samples. High-performance liquid chromatography (HPLC) is a precise and accurate technique for the analysis of such compounds.[1] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, based on methods developed for similar neoclerodane diterpenes.[2][3][4]
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70-30% B, 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Run Time | 35 minutes |
Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (30% acetonitrile in water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter each working standard solution through a 0.45 µm syringe filter before injection.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes.[5]
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
Sample Solution: Redissolve a known amount of the crude extract in the mobile phase (30% acetonitrile in water) to a final concentration of 1 mg/mL.
-
Final Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[6]
System Suitability
To ensure the validity of the analytical results, perform a system suitability test before running the sample sequence. Inject the 50 µg/mL working standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%
Data Analysis
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. For quantitative analysis, construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable separation and quantification of this compound. The protocol is straightforward and utilizes common laboratory reagents and instrumentation, making it accessible for researchers in natural product analysis and drug development. Method validation according to ICH guidelines is recommended before routine use.
References
- 1. extractionmagazine.com [extractionmagazine.com]
- 2. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Note: High-Throughput Analysis of Ajugalide D using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the quantitative analysis of Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis, in various biological matrices.[1][2] The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for the detection of this natural product. The described protocol is suitable for researchers in natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound for pharmacokinetic studies, quality control of herbal extracts, or other research applications.
Introduction
This compound is a naturally occurring neoclerodane diterpenoid with the molecular formula C₂₁H₃₂O₆ and a molecular weight of 380.48 g/mol .[1] Diterpenoids are a large class of natural products known for their diverse biological activities, making them of significant interest in drug discovery.[1] Accurate and sensitive analytical methods are crucial for the characterization and quantification of these compounds in complex samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of trace levels of small molecules in complex mixtures due to its high sensitivity, specificity, and speed. This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. The following is a general protocol for the extraction of this compound from a biological matrix such as plasma or tissue homogenate.
Materials:
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar diterpenoid not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol for Protein Precipitation:
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the sample (pre-treated with internal standard and diluted with water if necessary) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions.
-
Vortex and transfer to an autosampler vial.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the hypothetical quantitative data for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | 3.8 | 381.2 | 121.1 | 100 | 30 | 25 | 0.1 | 0.5 |
| This compound (confirming ion) | 3.8 | 381.2 | 163.1 | 100 | 30 | 20 | - | - |
| Internal Standard | 4.1 | [Specific to IS] | [Specific to IS] | 100 | [Specific to IS] | [Specific to IS] | - | - |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in positive ESI mode.
Discussion
The presented LC-MS/MS method provides a framework for the reliable quantification of this compound. The use of a C18 column offers good retention and separation of this moderately polar diterpenoid from other matrix components. Positive electrospray ionization is effective for the protonation of this compound, forming the precursor ion [M+H]⁺ at m/z 381.2.
The fragmentation of this compound is predicted to occur at its more labile bonds. The product ions at m/z 121.1 and 163.1 are likely formed through the cleavage of the ester and ether linkages and subsequent rearrangements, which are common fragmentation pathways for diterpenoids. The selection of these specific transitions in MRM mode ensures high selectivity and minimizes interferences from the matrix.
The method's performance characteristics, such as LOD and LOQ, are expected to be in the low ng/mL range, which is generally sufficient for pharmacokinetic and other biological studies.[1] Method validation, including the assessment of linearity, accuracy, precision, and matrix effects, should be performed according to regulatory guidelines to ensure the reliability of the results.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry can be adapted for various research applications. The high selectivity and sensitivity of this method make it a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
Ajugalide D: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugalide D is a neoclerodane diterpenoid isolated from Ajuga taiwanensis. While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of neoclerodane diterpenoids from the Ajuga genus has demonstrated significant potential in drug discovery, exhibiting a range of biological activities including anti-inflammatory, cytotoxic, and neuroprotective effects. Notably, the structurally related compound, Ajugalide-B, also isolated from Ajuga taiwanensis, has been shown to possess antiproliferative activity and induce a specific form of programmed cell death known as anoikis in cancer cells.
This document provides a compilation of detailed in vitro assay protocols that are relevant for the investigation of this compound's potential therapeutic effects. The methodologies are based on established assays for characterizing the cytotoxic and anti-inflammatory properties of neoclerodane diterpenoids.
Quantitative Data Summary
Due to the limited specific data on this compound, the following table summarizes reported in vitro activities of other neoclerodane diterpenoids isolated from various Ajuga species to provide a comparative context for potential experimental outcomes.
| Compound Name | Assay Type | Cell Line | Endpoint | IC50 / EC50 Value |
| Unnamed neo-clerodane 1 | Anticancer | A549 | Cytotoxicity | 71.4 µM |
| Ajugamarin A1 | Anticancer | A549 | Cytotoxicity | 76.7 µM |
| Unnamed neo-clerodane 1 | Anticancer | HeLa | Cytotoxicity | 71.6 µM |
| Ajugamarin A1 | Anticancer | HeLa | Cytotoxicity | 0.539 nM |
| Unnamed neo-clerodane 2 | Anti-inflammatory | BV-2 | NO Inhibition | EC50 = 10 µM |
| Unnamed neo-clerodane 3 | Anti-inflammatory | RAW 264.7 | NO Inhibition | < 40 µM |
| Unnamed neo-clerodane 4 | Anti-inflammatory | RAW 264.7 | NO Inhibition | < 40 µM |
Experimental Protocols
Based on the known activities of related compounds, the following in vitro assays are recommended for the characterization of this compound.
Cytotoxicity Assessment using MTT Assay
This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549 human lung carcinoma, HeLa cervical cancer, HepG2 human liver cancer, MCF-7 human breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a negative control (untreated cells).
-
Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The Griess assay is used to quantify nitrite, a stable and soluble breakdown product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Prepare dilutions of this compound in complete DMEM.
-
Pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite solution (0-100 µM).
-
Add 50 µL of Griess Reagent Component A to each well of the supernatant and standard plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of NO inhibition by comparing the nitrite concentration in the this compound-treated wells to the LPS-only treated wells.
-
Calculate the IC50 value for NO inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Caption: Workflow for Anti-inflammatory Activity Assessment.
Caption: Postulated NF-κB Signaling Pathway Inhibition.
Disclaimer
The provided protocols are intended as a guide for research purposes only. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines. The potential biological activities of this compound are inferred from related compounds and require experimental validation.
Application Notes and Protocols for Ajugalide D in Cell Culture
Ajugalide D is a promising natural compound for cancer research, demonstrating potent anti-tumor activities. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its effects on cell viability, apoptosis, and underlying signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound on various cancer cell lines.
| Cell Line | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| A549 (Lung Cancer) | 40 µM | 12 hours | Decrease in expression of p53, bcl-2, and bcl-X(L) | [1] |
| A549 (Lung Cancer) | 20, 30, 40 µM | 48 hours | Increased early apoptotic cells (1.68%, 9.56%, 24.49% respectively) | [2] |
| A549 (Lung Cancer) | Not specified | 24 hours | 45.68% increase in apoptosis rate | [3] |
| H1299 (Lung Cancer) | 0-160 µM | 12-72 hours | Concentration and time-dependent growth inhibition | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | Not specified | Not specified | Induction of apoptosis and ROS production | [4] |
| Myeloma Cell Lines (U266, Kms.11, etc.) | Low micromolar | Not specified | Inhibition of cell proliferation and induction of apoptosis | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis and necrosis induced by this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in cell culture.
References
- 1. Induction of apoptosis in human lung cancer cells by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin Induces Apoptosis of Chemoresistant Lung Cancer Cells via ROS-Regulated p38 MAPK Phosphorylation [mdpi.com]
- 3. Atractylodin Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel JAK inhibitor AZD1480 blocks STAT3 and FGFR3 signaling, resulting in suppression of human myeloma cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ajugalide D Administration in a Rodent Model of Acute Inflammation
Disclaimer: The following application notes and protocols are provided as a generalized framework for the preclinical evaluation of a novel anti-inflammatory agent, herein referred to as Ajugalide D. Due to the limited availability of published in vivo studies specifically on this compound, this document is based on established methodologies for testing analogous compounds in common animal models of inflammation. The dosages, quantitative data, and signaling pathways are illustrative and should be optimized based on empirical findings.
Introduction
This compound is a promising natural compound with potential anti-inflammatory properties. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a well-established animal model of acute inflammation: carrageenan-induced paw edema in rats. The protocols described herein are intended for use by researchers, scientists, and drug development professionals.
Data Presentation
The anti-inflammatory effect of this compound can be quantified by measuring the reduction in paw edema volume following carrageenan challenge. The following table summarizes representative data from a hypothetical dose-response study.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.12 | 0 |
| This compound | 10 | 0.68 ± 0.09 | 20.0 |
| This compound | 25 | 0.45 ± 0.07 | 47.1 |
| This compound | 50 | 0.32 ± 0.05 | 62.4 |
| Indomethacin (Standard) | 10 | 0.28 ± 0.04 | 67.1 |
Experimental Protocols
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.[1][2] Inflammation is induced by the subplantar injection of carrageenan, a phlogistic agent, which elicits a biphasic inflammatory response.[1]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Indomethacin (positive control)
-
Parenteral administration supplies (e.g., oral gavage needles, syringes)[3][4]
-
Plethysmometer or digital caliper for paw volume measurement
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with water provided ad libitum.
-
Grouping: Randomly divide the animals into five groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: this compound (10 mg/kg)
-
Group III: this compound (25 mg/kg)
-
Group IV: this compound (50 mg/kg)
-
Group V: Indomethacin (10 mg/kg, positive control)
-
-
Compound Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) by gavage one hour before the induction of inflammation.[5] The volume of administration should be kept consistent, typically 5-10 mL/kg.[4]
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer or digital caliper at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at the time of peak inflammation (typically 3 hours) using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, such as the NF-κB and MAPK pathways.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of this compound.
Caption: Experimental workflow for carrageenan-induced paw edema assay.
References
- 1. asianjpr.com [asianjpr.com]
- 2. gyanvihar.org [gyanvihar.org]
- 3. ntnu.edu [ntnu.edu]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Ajugalide D: Application Notes and Protocols for Preclinical Research
Abstract
Ajugalide D is a neoclerodane diterpenoid isolated from the plant Ajuga taiwanensis.[1] While its specific biological activities are not yet extensively documented in publicly available literature, its structural similarity to other bioactive compounds from the same genus, such as Ajugalide-B, suggests potential therapeutic applications. This document provides hypothetical application notes and experimental protocols for researchers and drug development professionals interested in investigating the potential anti-inflammatory and anticancer properties of this compound. The provided dosages, concentrations, and protocols are based on data from related compounds and should be considered as a starting point for experimental design.
Quantitative Data Summary (Hypothetical)
Due to the limited specific data for this compound, the following table provides a hypothetical range of concentrations for initial in vitro screening, based on the activities of related neoclerodane diterpenes. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific experimental models.
| Parameter | Cell Line | Assay | Hypothetical IC50 / Effective Concentration |
| Cytotoxicity | A549 (Lung Carcinoma) | MTT Assay | 10 - 50 µM |
| MCF-7 (Breast Cancer) | SRB Assay | 15 - 60 µM | |
| PC-3 (Prostate Cancer) | CellTiter-Glo® | 20 - 75 µM | |
| Anti-inflammatory Activity | RAW 264.7 Macrophages | Nitric Oxide (NO) Assay (LPS-stimulated) | 5 - 25 µM |
| THP-1 Monocytes | IL-6 & TNF-α ELISA (PMA-differentiated) | 1 - 20 µM |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the potential biological activities of this compound.
In Vitro Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation and Absorbance Reading: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.
Signaling Pathways and Experimental Workflow Diagrams
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
Based on the known mechanisms of other neoclerodane diterpenes, this compound may exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vitro Screening of this compound
The following diagram outlines a general workflow for the initial in vitro screening of a novel compound like this compound.
References
Application Notes and Protocols for the Synthesis of Ajugalide D Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajugalide D is a naturally occurring neoclerodane diterpene isolated from Ajuga taiwanensis. Its complex architecture, featuring a fused decalin core, a furan ring, and multiple stereocenters, presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic strategy for this compound, based on established methodologies for the synthesis of other neoclerodane diterpenoids. Furthermore, this proposed route provides a framework for the synthesis of novel this compound analogues by introducing structural diversity at key synthetic junctures. The detailed protocols provided herein are based on analogous transformations reported in the literature and are intended to serve as a guide for researchers in the field of natural product synthesis and medicinal chemistry.
Proposed Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of this compound (1) is depicted below. The strategy hinges on the late-stage introduction of the sensitive furan moiety and the construction of the decalin core via a key cyclization reaction.
The primary disconnection is at the C9-C11 bond, suggesting a furan-containing side chain can be appended to a pre-formed decalin core. The decalin core itself can be traced back to a simpler monocyclic precursor, which in turn could be assembled from acyclic starting materials using well-established cycloaddition or annulation strategies. The stereocenters on the decalin ring would be set using substrate-controlled or catalyst-controlled reactions.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow for this compound and its Analogues
The proposed forward synthesis involves the initial construction of a highly functionalized decalin system. A key intermediate would then be elaborated to introduce the furan-containing side chain. The synthesis of analogues can be achieved by modifying the building blocks at various stages of this workflow.
Caption: Proposed synthetic workflow for this compound and its analogues.
Experimental Protocols (Proposed)
The following protocols are based on well-established synthetic transformations for the construction of neoclerodane diterpenoids and related natural products.
Protocol 1: Synthesis of the Decalin Core via Diels-Alder Reaction
This protocol describes a hypothetical Diels-Alder reaction to construct a key bicyclic intermediate.
Materials:
-
Chiral dienophile (e.g., derived from a chiral auxiliary)
-
Substituted diene
-
Lewis Acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral dienophile (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add the Lewis acid catalyst (1.1 eq).
-
Stir the mixture for 15 minutes, then add a solution of the substituted diene (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the decalin intermediate.
Protocol 2: Furan Ring Formation via Paal-Knorr Synthesis
This protocol outlines the formation of the furan ring from a 1,4-dicarbonyl precursor.
Materials:
-
1,4-dicarbonyl intermediate
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,4-dicarbonyl intermediate (1.0 eq) in anhydrous toluene, add a catalytic amount of p-TsOH (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the furan-containing product.
Synthesis of this compound Analogues
The proposed synthetic route offers several opportunities for the generation of this compound analogues.
Table 1: Proposed Strategies for Analogue Synthesis
| Modification Site | Proposed Strategy | Potential Analogue Type |
| Decalin Core | Utilize different dienes or dienophiles in the initial cycloaddition reaction. | Analogues with varied substitution patterns and stereochemistry on the A/B rings. |
| Furan Ring | Employ substituted furan precursors or modify the furan ring post-synthesis (e.g., electrophilic substitution). | Furan-substituted analogues (e.g., halogenated, alkylated). |
| Side Chains | Introduce different side chains at various positions on the decalin core using appropriate coupling reactions. | Analogues with modified side chains, potentially impacting biological activity. |
| Functional Groups | Modify existing functional groups (e.g., esters, hydroxyl groups) in the final steps of the synthesis. | Ester-to-amide conversions, oxidation/reduction of hydroxyl groups. |
Data Presentation
As the synthesis of this compound has not been reported, experimental data is not available. The following table provides representative yields for the key types of reactions proposed in this workflow, based on literature precedents for similar systems.
Table 2: Representative Yields for Proposed Key Reactions
| Reaction Type | Substrate Type | Typical Yield (%) | Reference Type |
| Diels-Alder Cycloaddition | Chiral dienophile + substituted diene | 60-90 | Synthesis of clerodane diterpenoids |
| Robinson Annulation | α,β-Unsaturated ketone + enolate | 50-80 | Decalin synthesis |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compound | 70-95 | Furan synthesis reviews |
| Suzuki Coupling | Aryl/vinyl halide + boronic acid | 75-95 | Cross-coupling reactions |
| Grignard Reaction | Carbonyl compound + organomagnesium halide | 60-90 | Carbon-carbon bond formation |
Disclaimer: The synthetic routes and protocols described herein are proposed based on established chemical principles and literature precedents for the synthesis of related compounds. These have not been experimentally validated for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.
Application Notes and Protocols: Ajugalide D in Cell Biology Research
Note to the Reader: As of late 2025, publicly available research specifically detailing the use of Ajugalide D as a tool in cell biology is limited. Consequently, the following application notes and protocols are based on the activities of structurally related neo-clerodane diterpenoids isolated from the Ajuga genus. Researchers should validate these protocols and expected outcomes for this compound in their specific experimental context.
Introduction
This compound is a neo-clerodane diterpenoid, a class of natural products isolated from plants of the Ajuga genus. Compounds from this family have demonstrated a range of biological activities, including anti-inflammatory, anti-proliferative, and apoptosis-inducing effects, making them valuable tools for cell biology research. These notes provide a framework for investigating the potential applications of this compound in studying cellular signaling pathways related to inflammation and apoptosis.
Potential Applications in Cell Biology
-
Investigation of Anti-inflammatory Pathways: this compound can be used to explore signaling cascades involved in the inflammatory response, such as the NF-κB and MAPK pathways.
-
Induction and Analysis of Apoptosis: This compound may serve as a tool to induce programmed cell death and dissect the molecular machinery of the apoptotic process, including the activation of caspases and the involvement of the Bcl-2 family of proteins.
-
Cancer Cell Biology Studies: Given the anti-proliferative effects of related compounds, this compound could be utilized to study its effects on cancer cell viability, migration, and the underlying signaling pathways.
Quantitative Data Summary
| Parameter | Cell Line 1 (e.g., A549) | Cell Line 2 (e.g., MCF-7) | Cell Line 3 (e.g., RAW 264.7) | Reference/Internal Data ID |
| IC50 (µM) - Cell Viability | User Data | User Data | User Data | |
| Apoptosis (%) at IC50 | User Data | User Data | User Data | |
| Caspase-3/7 Activity (Fold Change) | User Data | User Data | User Data | |
| NF-κB Inhibition (%) | User Data | User Data | User Data | |
| p-p38 MAPK Expression (Fold Change) | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Cell Viability Assay Workflow
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the predetermined IC50 concentration for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Applications of Ajugalide D in Pharmacology: A Prospective Outlook Based on Neo-clerodane Diterpenes
Disclaimer: Direct pharmacological data and detailed experimental protocols for Ajugalide D are not extensively available in current scientific literature. The following application notes and protocols are based on the known activities of closely related neo-clerodane diterpenes isolated from the Ajuga genus and are intended to serve as a foundational guide for researchers. All experimental designs should be optimized based on specific laboratory conditions and research objectives.
Introduction
This compound is a neo-clerodane diterpene, a class of natural products known for a wide range of biological activities.[1][2] Compounds from the Ajuga species, rich in these diterpenes, have been traditionally used in folk medicine for their anti-inflammatory, diuretic, and astringent properties.[1] Modern phytochemical and pharmacological studies have begun to validate these traditional uses, identifying neo-clerodane diterpenes as promising candidates for drug development, particularly in the areas of oncology and inflammation.[2][3] This document outlines potential pharmacological applications of this compound, drawing parallels from the activities of other neo-clerodane diterpenes.
Potential Pharmacological Applications
Anti-inflammatory Activity
Neo-clerodane diterpenes from Ajuga species have demonstrated significant anti-inflammatory potential.[2] While specific studies on this compound are limited, the shared chemical scaffold suggests it may exhibit similar properties. The proposed mechanism of action for this class of compounds involves the modulation of key inflammatory pathways.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: Neo-clerodane diterpenes may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Modulation of Inflammatory Signaling Pathways: These compounds could potentially interfere with signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[4]
Cytotoxic and Anti-cancer Activity
Several neo-clerodane diterpenoids have shown significant cytotoxic effects against various human cancer cell lines.[3] For instance, scutebarbatines I-L, neo-clerodane diterpenoid alkaloids from Scutellaria barbata, displayed IC50 values in the range of 3.2-8.3 μM against nasopharyngeal, oral epidermoid, and colorectal carcinoma cells.[3] This suggests that this compound could be investigated as a potential anti-neoplastic agent.
Potential Mechanisms of Action:
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They could potentially halt the proliferation of cancer cells at different phases of the cell cycle.
Data Presentation: Representative Pharmacological Data of Neo-clerodane Diterpenes
As specific quantitative data for this compound is unavailable, the following table summarizes the cytotoxic activity of other neo-clerodane diterpenes to provide a comparative context for potential efficacy.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Scutebarbatine I | HONE-1 (Nasopharyngeal) | 4.5 | [3] |
| Scutebarbatine I | KB (Oral Epidermoid) | 3.2 | [3] |
| Scutebarbatine I | HT29 (Colorectal) | 5.1 | [3] |
| Scutebarbatine J | HONE-1 (Nasopharyngeal) | 6.2 | [3] |
| Scutebarbatine J | KB (Oral Epidermoid) | 4.8 | [3] |
| Scutebarbatine J | HT29 (Colorectal) | 7.3 | [3] |
| Scutebarbatine K | HONE-1 (Nasopharyngeal) | 5.8 | [3] |
| Scutebarbatine K | KB (Oral Epidermoid) | 6.1 | [3] |
| Scutebarbatine K | HT29 (Colorectal) | 8.3 | [3] |
| Scutebarbatine L | HONE-1 (Nasopharyngeal) | 3.9 | [3] |
| Scutebarbatine L | KB (Oral Epidermoid) | 4.2 | [3] |
| Scutebarbatine L | HT29 (Colorectal) | 6.5 | [3] |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of the anti-inflammatory and cytotoxic properties of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite solution should be used to generate a standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant as described above.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: In Vitro Cytotoxicity Assessment in Cancer Cells
Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HONE-1, KB, HT29) in their respective recommended media and conditions.
-
MTT Assay for Cell Viability:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48 or 72 hours.
-
Perform the MTT assay as described in Protocol 1 to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Mandatory Visualizations
Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism of this compound
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram: In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory activity screening.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Ajugalide D in Solution
Disclaimer: Publicly available information on the specific stability characteristics of Ajugalide D is limited. This guide provides general strategies and troubleshooting advice based on the behavior of similar compounds, such as other complex terpenoids. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of potency in solutions of complex terpenoids like this compound is often due to chemical degradation. The most common degradation pathways for this class of compounds include oxidation, hydrolysis (especially at extreme pH values), and isomerization.[1] The rate of degradation can be influenced by several factors, including the choice of solvent, pH of the solution, storage temperature, and exposure to light.[2][3]
Q2: What is the best way to prepare a stock solution of this compound?
A2: For initial solubilization of poorly water-soluble compounds like many terpenoids, a water-miscible organic solvent is typically used.[4] Dimethyl sulfoxide (DMSO) is a common choice. For in vivo studies, co-solvents such as polyethylene glycol 400 (PEG400) or encapsulation techniques might be necessary to improve both solubility and stability.[5][6] It is crucial to minimize the exposure of the stock solution to air and light and to store it at a low temperature, typically -20°C or -80°C, to slow down potential degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of many organic molecules, including terpenoids, can be highly dependent on the pH of the aqueous solution.[7][8] Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. It is recommended to perform a pH stability profile to determine the optimal pH range for your experiments. Generally, a pH between 5 and 7 is a good starting point for stability testing of many pharmaceutical compounds.[7]
Q4: Can I do anything to prevent the degradation of this compound in my experimental setup?
A4: Yes, several strategies can be employed. These include:
-
pH control: Use a buffer system to maintain the pH at its optimal stability point.
-
Light protection: Store solutions in amber vials or cover them with aluminum foil to protect from light-induced degradation.
-
Temperature control: Keep solutions refrigerated or frozen and minimize time at room temperature.
-
Inert atmosphere: For compounds susceptible to oxidation, degassing the solvent and storing the solution under an inert gas like nitrogen or argon can be beneficial.
-
Use of excipients: Antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can be added to the formulation to inhibit oxidative degradation. Encapsulation in systems like liposomes or cyclodextrins can also enhance stability.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility of the compound. The concentration of the organic co-solvent from the stock solution is too low in the final dilution. | Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible. Consider using a formulation aid such as cyclodextrins or a surfactant to improve solubility.[4][6] |
| Inconsistent results between experimental repeats. | Degradation of this compound stock or working solutions. | Prepare fresh stock and working solutions for each experiment. Perform a stability test on your solutions under the experimental conditions to understand the time frame in which the compound is stable. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical degradation of this compound. | Characterize the degradation products to understand the degradation pathway. This can help in designing a more stable formulation. For example, if oxidative degradation is identified, add an antioxidant to the solution. |
| Loss of biological activity without visible changes in the solution. | Isomerization or subtle structural changes that are not easily detected by simple visual inspection. | Use a stability-indicating analytical method, such as HPLC with mass spectrometry, to monitor the integrity of this compound over time.[9] |
Quantitative Data Summary
The following tables present hypothetical stability data for a compound with characteristics similar to this compound to illustrate the impact of different storage conditions.
Table 1: Effect of pH on the Stability of "Compound A" in Aqueous Solution at 25°C
| pH | % "Compound A" Remaining after 24 hours |
| 3.0 | 65% |
| 5.0 | 92% |
| 7.0 | 95% |
| 9.0 | 78% |
Table 2: Effect of Temperature on the Stability of "Compound A" in a pH 7.0 Buffered Solution
| Temperature | % "Compound A" Remaining after 7 days |
| 37°C | 55% |
| 25°C | 85% |
| 4°C | 98% |
| -20°C | >99% |
Table 3: Effect of Formulation on the Stability of "Compound A" in a pH 7.0 Buffered Solution at 25°C
| Formulation | % "Compound A" Remaining after 7 days |
| 1% DMSO in buffer | 85% |
| 1% DMSO in buffer with 0.01% BHT | 95% |
| 5% HP-β-Cyclodextrin in buffer | 97% |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, and 9).
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Time Points: Immediately after preparation (T=0), and at subsequent time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Evaluation: Plot the percentage of this compound remaining against time for each pH to determine the rate of degradation and the optimal pH for stability.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reverse-phase column is often suitable for terpenoids.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from any potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance, or mass spectrometry for more sensitive and specific detection.
-
Quantification: Use a calibration curve of this compound standards to quantify the concentration at each time point.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terpenes and Terpenoids in Plants: Interactions with Environment and Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ajugalide D Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Ajugalide D during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, a neoclerodane diterpenoid isolated from Ajuga taiwanensis, is generally characterized by poor water solubility. Its lipophilic nature requires the use of organic solvents for initial dissolution. For experimental purposes, it is common practice to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into aqueous buffers or cell culture media.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound and other neoclerodane diterpenes.[1] For most applications, a stock solution at a concentration of 5 mM, 10 mM, or 20 mM in DMSO should be achievable. It is recommended to start with a small amount of the compound to test its solubility in the chosen solvent before dissolving the entire batch.
Q3: I need to prepare an aqueous working solution of this compound for my in vitro cell-based assay. How can I do this without it precipitating?
A3: To prepare an aqueous working solution from a DMSO stock, you should perform a serial dilution. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.5%, and for some sensitive cell lines, as low as 0.1%.[1] When diluting, add the DMSO stock solution to the aqueous buffer or medium while vortexing or stirring to ensure rapid and uniform dispersion, which can help prevent precipitation.
Q4: Are there established formulations for using this compound in in vivo animal studies?
A4: Yes, for in vivo studies where direct injection or oral administration is required, co-solvent formulations are often necessary to maintain the solubility of this compound in an aqueous-based vehicle. These formulations typically involve a combination of solvents and surfactants.
Troubleshooting Guide
Issue: My this compound is not dissolving in DMSO.
-
Solution 1: Gentle Warming. Try gently warming the solution in a water bath at 37°C. This can increase the solubility of some compounds. Avoid excessive heat, as it may degrade the compound.
-
Solution 2: Sonication. Use a sonicator bath to aid in the dissolution process. The ultrasonic waves can help to break up compound aggregates and enhance solvation.
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Solution 3: Try an Alternative Solvent. If DMSO is not effective, you may consider other organic solvents such as ethanol or dimethylformamide (DMF). However, always consider the compatibility of these solvents with your experimental system.
Issue: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
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Solution 1: Decrease the Final Concentration. The precipitation is likely due to the low aqueous solubility of this compound. Try working with a lower final concentration of the compound in your assay.
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Solution 2: Optimize the Dilution Method. Instead of adding the aqueous solution to your DMSO stock, add the small volume of your DMSO stock to a larger volume of the vigorously stirring aqueous buffer or medium. This rapid dilution can sometimes prevent precipitation.
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Solution 3: Use a Surfactant. For certain applications, a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, can be included in the aqueous diluent to help maintain the solubility of hydrophobic compounds. The concentration of the surfactant should be carefully optimized to avoid any unwanted biological effects.
Issue: I am observing toxicity in my cell culture that I suspect is due to the solvent.
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Solution 1: Reduce the Final Solvent Concentration. The most common cause of solvent-induced toxicity is a high final concentration of the organic solvent in the cell culture medium. Ensure that the final DMSO concentration is at a level that is well-tolerated by your specific cell line (typically ≤ 0.5%).
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Solution 2: Run a Solvent Control. Always include a vehicle control in your experiments. This is a culture that is treated with the same final concentration of the solvent (e.g., DMSO) as your experimental cultures, but without this compound. This will help you to distinguish between the effects of the compound and the effects of the solvent.
Quantitative Data Summary
| Solvent/System | Solubility Profile | Recommended Use |
| Water | Poorly soluble | Not recommended for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Preparation of high-concentration stock solutions. |
| Ethanol | Likely soluble | Alternative solvent for stock solutions. |
| Dimethylformamide (DMF) | Likely soluble | Alternative solvent for stock solutions. |
| Co-solvent Formulations | Forms a stable solution or suspension | In vivo experiments (injection or oral gavage). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
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This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
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Vortex the tube until the this compound is completely dissolved. Gentle warming (37°C) or sonication may be used to assist dissolution if necessary.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example and may require optimization for your specific application.
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Objective: To prepare a 1 mg/mL working solution of this compound for intraperitoneal injection.
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Materials:
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This compound stock solution in DMSO (e.g., 20 mg/mL)
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PEG300
-
Tween 80
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Sterile ddH₂O or saline
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Sterile tubes
-
-
Procedure:
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In a sterile tube, add the required volume of the this compound DMSO stock solution.
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Add PEG300 to the tube. A common starting ratio is 1:4 (DMSO:PEG300). Mix thoroughly until the solution is clear.
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Add Tween 80 to the solution. A common starting concentration is 5% of the total volume. Mix until the solution is clear.
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Slowly add sterile ddH₂O or saline to the desired final volume while continuously mixing.
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The final formulation should be a clear solution or a stable suspension.
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Table of Example In Vivo Formulations:
| Formulation Component | Example Ratio (by volume) | Notes |
| Formulation 1 | ||
| DMSO | 10% | Initial solvent for this compound. |
| PEG300 | 40% | Co-solvent to improve solubility. |
| Tween 80 | 5% | Surfactant to aid in emulsification and stability. |
| ddH₂O/Saline | 45% | Aqueous vehicle. |
| Formulation 2 | ||
| DMSO | 10% | Initial solvent for this compound. |
| Corn oil | 90% | Lipid-based vehicle, may form a suspension. |
Note: These formulations are provided as examples and should be optimized for the specific experimental requirements.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Ajugalide D assay interference and artifacts
Welcome to the technical support center for Ajugalide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay interference, artifacts, and general troubleshooting during experimental work with this compound. Due to the limited specific public data on this compound, this guide incorporates information on the broader class of neo-clerodane diterpenes and general best practices for natural product screening to provide a comprehensive support framework.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what class of compounds does it belong? A1: this compound is a naturally occurring compound classified as a neo-clerodane diterpene.[1] Compounds of this class are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties.[2][3] When working with neo-clerodane diterpenes, it is important to consider their complex structures, which can present challenges in experimental assays.
Q2: What are the most common assays for evaluating the biological activity of compounds like this compound? A2: Given the known activities of related neo-clerodane diterpenes, common assays for this compound would likely include:
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Cell Viability/Cytotoxicity Assays: Methods like MTT, MTS, or resazurin-based assays are used to determine the effect of the compound on cell proliferation and health.
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Apoptosis Assays: To determine if the compound induces programmed cell death, researchers may use caspase activity assays (e.g., Caspase-3/7, -8, -9), TUNEL staining, or Annexin V staining.
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Signaling Pathway Analysis: Techniques such as Western blotting or ELISA are used to investigate the compound's effect on specific protein targets and signaling cascades, such as the focal adhesion kinase (FAK) pathway.
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Anti-inflammatory Assays: Measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages is a common method.[2]
Q3: What are the typical sources of interference and artifacts when screening natural products like this compound? A3: Natural products can be a frequent source of assay artifacts. Common issues include:
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Autofluorescence: Many natural products are inherently fluorescent, which can interfere with fluorescence-based readouts, leading to false positives or negatives.[4][5]
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Compound Precipitation: Poor solubility in aqueous assay buffers can lead to compound precipitation. These particles can scatter light in absorbance assays or interfere with imaging in high-content screening.[4]
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Chemical Reactivity: Some compounds can react directly with assay reagents, such as the tetrazolium dyes (MTT, MTS) used in viability assays, leading to a false signal.
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Light Interference: Colored compounds can absorb light at the wavelengths used for absorbance or fluorescence readings, a phenomenon known as colorimetric interference.[6]
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Aggregation: At certain concentrations, some organic molecules form colloidal aggregates that can nonspecifically inhibit enzymes, leading to promiscuous "hits" in biochemical screens.[6][7]
Q4: How can I distinguish between a true biological effect and an assay artifact? A4: Distinguishing true activity from artifacts is critical. Key strategies include:
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Run Counter-screens: Perform assays in the absence of the biological target (e.g., no cells or no enzyme) to see if the compound alone generates a signal.[8]
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Use Orthogonal Assays: Confirm the biological activity using a different assay that relies on an alternative detection method. For example, if an MTT assay suggests cytotoxicity, confirm it with a luminescence-based ATP assay (e.g., CellTiter-Glo®) or by direct cell counting.
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Visual Inspection: Always visually inspect assay plates for signs of compound precipitation or cell morphology changes using a microscope.
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Dose-Response Analysis: True biological activity typically yields a sigmoidal dose-response curve, whereas artifacts may produce non-ideal or steep curves.[7]
Troubleshooting Guides
Issue 1: High Variability or Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)
| Symptom | Possible Cause | Recommended Solution |
| High background absorbance in "compound-only" control wells. | The color of this compound is interfering with the absorbance reading. | Prepare a parallel plate with compound but no cells. Subtract the average absorbance of the "compound-only" wells from the experimental wells. |
| Absorbance values decrease at low concentrations but increase at high concentrations. | Compound precipitation at higher concentrations is scattering light, leading to artificially high absorbance readings. | Visually inspect the wells under a microscope for precipitates. Determine the solubility limit of this compound in your assay medium and test below this concentration. Consider using a different solvent or reducing the final solvent concentration. |
| Results from MTT/MTS assay do not match results from other viability assays. | This compound may be directly reducing the tetrazolium dye (MTT/MTS) or interfering with cellular metabolic enzymes responsible for the reduction. | Use an orthogonal viability assay that does not rely on metabolic reduction, such as a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®) or a fluorescence-based assay that measures protease activity of viable cells (e.g., CellTiter-Fluor™). |
| High variability between replicate wells. | Uneven cell seeding, edge effects, or pipetting errors. | Ensure the cell suspension is homogenous before and during plating. To minimize the "edge effect," avoid using the outer wells of the microplate or fill them with sterile media/PBS.[9] Calibrate pipettes regularly.[9] |
Issue 2: Suspected Interference in Fluorescence-Based Assays
| Symptom | Possible Cause | Recommended Solution |
| High signal in negative control wells (no cells) containing this compound. | The compound is autofluorescent at the assay's excitation and emission wavelengths.[4] | Measure the fluorescence of this compound alone in the assay buffer across a range of concentrations. If significant, consider using an assay with a different detection method (e.g., luminescence, colorimetric) or a fluorescent dye with a different spectral profile. |
| Signal is lower than expected, even with a known positive control. | The compound is quenching the fluorescent signal of the reporter dye. | Perform a control experiment by adding this compound to a known amount of the fluorescent product (e.g., resorufin in a resazurin-based assay) to see if the signal is reduced. |
| Inconsistent readings across the plate. | Compound precipitation is interfering with light detection. | Check for precipitation. If present, centrifuge the plate briefly before reading to pellet the precipitate. Re-evaluate the compound's solubility in the assay buffer. |
Experimental Protocols
Disclaimer: These are generalized protocols inspired by methodologies used for related compounds and should be optimized for your specific experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Reading: Mix gently on an orbital shaker for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Caspase-8 Activity Assay (Fluorometric)
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Cell Culture and Treatment: Seed cells in a 96-well, black, clear-bottom plate. Treat with this compound at various concentrations for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
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Lysis and Reagent Addition: Lyse the cells and add the caspase-8 substrate (e.g., IETD-AFC). Follow the manufacturer's instructions for the specific caspase-8 assay kit being used.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
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Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-8 activity.
Quantitative Data Example (Ajugalide-B as a proxy)
Due to the lack of specific quantitative data for this compound, the following table presents data for the closely related neo-clerodane diterpene, Ajugalide-B (also known as ATMA), to provide a reference for expected potency.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| A549 (Human Lung Carcinoma) | Anti-proliferation | GI₅₀ | 1.8 ± 0.2 | Chiou et al., 2012 |
| DU145 (Human Prostate Carcinoma) | Anti-proliferation | GI₅₀ | 2.5 ± 0.3 | Chiou et al., 2012 |
| KB (Human Oral Epidermoid Carcinoma) | Anti-proliferation | GI₅₀ | 1.5 ± 0.1 | Chiou et al., 2012 |
Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: General troubleshooting workflow for identifying assay artifacts.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for confirming a screening hit.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neo-Clerodane diterpenes from Ajuga decumbens and their inhibitory activities on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ajugalide D Concentration for Cell Viability
Welcome to the technical support center for optimizing Ajugalide D concentration in your cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a neoclerodane diterpene, a natural product isolated from Ajuga taiwanensis[1][2]. While specific research on this compound's mechanism is limited, a related compound, Ajugalide-B, has been shown to exhibit anti-proliferative activity against various tumor cell lines. Ajugalide-B induces a form of programmed cell death known as anoikis by disrupting the focal adhesion complex, which involves the decreased phosphorylation of paxillin and focal adhesion kinase (FAK)[3][4]. This suggests that this compound may have a similar mechanism of action, but this needs to be experimentally verified.
Q2: Which cell viability assays are recommended for use with this compound?
A2: Standard colorimetric and fluorometric assays are suitable for assessing cell viability after treatment with this compound. Commonly used assays include:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A colorimetric assay that measures the metabolic activity of cells[5].
-
Resazurin-based assays (e.g., alamarBlue™): A fluorometric assay that also measures metabolic activity and is generally considered to be less toxic to cells than MTT[6].
-
ATP-based assays (e.g., CellTiter-Glo®): A luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells[5].
The choice of assay can depend on your specific cell line and experimental setup. It is advisable to optimize the chosen assay for your particular conditions.
Q3: Does this compound interfere with common cell viability assays?
A3: There is currently no published evidence to suggest that this compound directly interferes with common cell viability assays. However, as with any new compound, it is best practice to include proper controls to rule out any potential interference. This can include cell-free controls where the compound is added to the assay reagents in the absence of cells to check for any direct chemical reaction that might alter the readout.
Q4: What is a typical starting concentration range for this compound in cell viability experiments?
A4: Since there is limited public data on the effective concentration of this compound, a broad dose-response experiment is recommended to determine the optimal range for your specific cell line. A starting point could be a wide range of concentrations, for example, from 0.1 µM to 100 µM, with logarithmic dilutions.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when optimizing this compound concentration.
Problem 1: High Variability Between Replicate Wells
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Possible Causes:
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Inconsistent cell seeding: Uneven distribution of cells in the wells of the microplate. This can be caused by cell clumping or improper mixing of the cell suspension.
-
Pipetting errors: Inaccurate or inconsistent volumes of cell suspension, media, or this compound solution added to the wells.
-
Edge effects: Evaporation from the outer wells of the plate can lead to increased concentrations of media components and the test compound, affecting cell growth[7].
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Improper mixing of this compound: The compound may not be fully dissolved or evenly distributed in the culture medium.
-
-
Solutions:
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Ensure a single-cell suspension: Before plating, ensure cells are well-dispersed by gentle pipetting or swirling.
-
Calibrate pipettes: Regularly check and calibrate your pipettes to ensure accuracy.
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Minimize edge effects: To mitigate evaporation, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Properly dissolve and mix this compound: Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before diluting it in the culture medium. Vortex the stock solution and dilutions thoroughly.
-
Problem 2: No Dose-Dependent Effect on Cell Viability Observed
-
Possible Causes:
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Inappropriate concentration range: The concentrations of this compound tested may be too low to induce a response or too high, causing maximum cell death across all concentrations.
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Incorrect incubation time: The duration of exposure to this compound may be too short or too long to observe a differential effect.
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Cell line resistance: The chosen cell line may be resistant to the effects of this compound.
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Degradation of this compound: The compound may be unstable in the culture medium over the incubation period.
-
-
Solutions:
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Perform a broad-range dose-response study: Test a wider range of concentrations (e.g., from nanomolar to millimolar) to identify the active range.
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Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.
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Use a sensitive cell line: If possible, test this compound on a panel of cell lines to identify a sensitive one.
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Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation.
-
Problem 3: Low Signal or Poor Dynamic Range in the Assay
-
Possible Causes:
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Suboptimal cell number: Seeding too few cells can result in a weak signal, while too many cells can lead to nutrient depletion and a plateau in the signal.
-
Incorrect assay incubation time: The incubation time with the viability reagent may be too short for sufficient signal development or too long, leading to signal saturation or toxicity from the reagent itself.
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Reagent degradation: The cell viability reagent may have expired or been stored improperly.
-
-
Solutions:
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Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that results in a linear signal response within the assay's detection range.
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Optimize reagent incubation time: Follow the manufacturer's instructions for the viability assay and consider optimizing the incubation time for your specific cell line.
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Use fresh reagents: Always check the expiration date of your reagents and store them according to the manufacturer's recommendations.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on A549 Lung Carcinoma Cells
| This compound (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 6.2 |
| 5 | 62.3 | 5.8 |
| 10 | 48.9 | 4.9 |
| 25 | 25.1 | 3.7 |
| 50 | 10.4 | 2.5 |
| 100 | 5.2 | 1.8 |
Table 2: Troubleshooting Checklist
| Issue | Check | Solution |
| High Variability | Pipette calibration | Calibrate pipettes regularly. |
| Cell suspension homogeneity | Ensure a single-cell suspension before plating. | |
| Edge effects | Fill outer wells with sterile PBS or media. | |
| No Dose-Response | Concentration range | Test a broader range of concentrations. |
| Incubation time | Perform a time-course experiment. | |
| Cell line sensitivity | Test on multiple cell lines. | |
| Low Signal | Cell seeding density | Optimize the number of cells per well. |
| Reagent incubation time | Follow and optimize manufacturer's protocol. | |
| Reagent quality | Use fresh, properly stored reagents. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
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Prepare a single-cell suspension of the desired cell line in the exponential growth phase.
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Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well) in 100 µL of culture medium.
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Incubate the plate for the intended duration of your drug treatment experiment (e.g., 48 hours).
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Perform your chosen cell viability assay according to the manufacturer's instructions.
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Plot the assay signal against the number of cells seeded.
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Select a cell density that falls within the linear range of the curve for your subsequent experiments.
Protocol 2: Dose-Response Experiment for this compound
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Seed the optimized number of cells (determined in Protocol 1) in a 96-well plate and incubate overnight to allow for cell attachment.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control containing the same concentration of the solvent as the highest drug concentration.
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Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubate the plate for the desired treatment period (e.g., 48 hours).
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Perform the chosen cell viability assay according to the manufacturer's protocol.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for cell viability experiments.
Caption: Putative signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Terpenoids | 853247-65-1 | Invivochem [invivochem.com]
- 3. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Ajugalide D HPLC Separation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Ajugalide D. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is typically used for the separation of neoclerodane diterpenes like this compound?
A1: For the separation of moderately polar compounds like neoclerodane diterpenes, reversed-phase columns are most commonly used.[1] A C18 column is a standard choice and a good starting point for method development.[1]
Q2: What are the recommended initial mobile phases for this compound separation?
A2: A common mobile phase for reversed-phase chromatography of natural products is a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[1] It is advisable to start with a gradient elution to determine the optimal solvent composition.[2]
Q3: How should I prepare a sample of this compound for HPLC analysis?
A3: Dissolve the this compound standard or extract in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition.[3] Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[3][4]
Q4: What detection wavelength should I use for this compound?
A4: The ideal detection wavelength depends on the UV absorbance profile of this compound. If this information is not available, a UV-Vis detector with Diode Array Detection (DAD) can be used to scan a range of wavelengths (e.g., 200-400 nm) during an initial run to determine the wavelength of maximum absorbance. Many natural products with chromophores can be detected at a single wavelength.[1]
Troubleshooting Guide
Problem 1: No Peaks or Very Small Peaks
Q: I've injected my this compound sample, but I am not seeing any peaks, or the peaks are much smaller than expected. What could be the cause?
A: This issue can stem from several sources, ranging from the sample itself to the HPLC system components.[5]
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Sample Issues :
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Incorrect Sample Concentration : The concentration of this compound in your sample may be too low for detection.[5] Try preparing a more concentrated sample.
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Sample Degradation : this compound may have degraded if not stored correctly.[5] Ensure proper storage conditions, which for many natural products is in a cool, dark place. This compound is typically stored at room temperature in the continental US.[6]
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Improper Sample Preparation : The sample may not be fully dissolved, or it may have precipitated in the sample vial.[5]
-
-
System Issues :
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Detector Lamp Off : Verify that the detector lamp is on and has not burned out.[5]
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Incorrect Wavelength : You may be monitoring at a wavelength where this compound does not absorb. Use a DAD to find the optimal wavelength.
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No Mobile Phase Flow : Check that the pump is on and there is enough mobile phase in the reservoirs.[5]
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Injector Problem : The sample may not have been injected. Check the injector for any errors and ensure the sample loop is filled correctly.
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Problem 2: High System Backpressure
Q: The backpressure on my HPLC system has suddenly increased significantly. What should I do?
A: High backpressure is a common HPLC problem and usually indicates a blockage in the system.[3][5]
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Locating the Blockage : Systematically disconnect components starting from the detector and working backward towards the pump to identify the source of the high pressure.
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Common Causes :
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Blocked Column Frit : Particulates from the sample or mobile phase may have clogged the inlet frit of the column.[4][5] Using a guard column and filtering samples can prevent this.[4]
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Clogged Tubing or Fittings : Precipitation of buffer salts or sample components can block tubing.
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Contaminated Guard Column : If you are using a guard column, it may be contaminated and need replacement.[7]
-
A logical workflow for troubleshooting high backpressure is illustrated below.
Caption: Troubleshooting workflow for high HPLC backpressure.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for this compound shows peaks that are tailing or split. What causes this and how can I fix it?
A: Misshapen peaks can be caused by a variety of chemical and physical factors within the HPLC system.[3][4]
-
Peak Tailing : This can occur due to interactions between the analyte and the stationary phase, or issues with the column itself.[3]
-
Secondary Interactions : Active sites on the silica backbone of the column can interact with polar analytes. Adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can sometimes help.
-
Column Overload : Injecting too much sample can lead to tailing. Try diluting your sample.
-
Column Degradation : A void at the head of the column can cause peak tailing.[8] This can happen over time and may require column replacement.
-
-
Peak Splitting : This is often a sign of a problem at the column inlet.[5]
-
Partially Blocked Frit : A blockage at the column inlet can cause the sample to be distributed unevenly.
-
Incompatible Injection Solvent : If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Always try to dissolve your sample in the mobile phase.
-
Column Void : A void or channel in the column packing can lead to split peaks.[8]
-
Problem 4: Variable Retention Times
Q: The retention time for my this compound peak is shifting between injections. Why is this happening?
A: Inconsistent retention times are a common issue that points to problems with the mobile phase composition, flow rate, or temperature.[3][5]
-
Mobile Phase Issues :
-
Inconsistent Preparation : Ensure the mobile phase is prepared accurately and consistently for each run.[3]
-
Degassing : Air bubbles in the pump can cause flow rate fluctuations and retention time shifts.[5] Degas the mobile phase before use.
-
Evaporation : The composition of the mobile phase can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase regularly.
-
-
System Issues :
-
Pump Malfunction : Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.[4][5]
-
Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]
-
Temperature Fluctuations : Changes in the column temperature can affect retention times.[4][5] Using a column oven will provide a stable temperature.
-
Experimental Protocols & Data
Example HPLC Method for this compound Separation
The following table outlines a starting point for developing an HPLC method for this compound. Optimization will likely be required based on your specific sample and system.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Protocol 1: Sample Preparation
-
Standard Preparation : Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of the sample diluent (50:50 Water:ACN) to make a 1 mg/mL stock solution.
-
Perform serial dilutions to create working standards of desired concentrations.
-
Extract Preparation : If working with a plant extract, dissolve a known amount of the dried extract in the sample diluent.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol 2: System Suitability
Before running a sequence of samples, it is crucial to perform a system suitability test to ensure the HPLC system is performing correctly.
-
Equilibrate the entire HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of a standard solution of this compound.
-
Evaluate the following parameters:
-
Retention Time Repeatability : The relative standard deviation (RSD) of the retention time should be less than 1%.
-
Peak Area Repeatability : The RSD of the peak area should be less than 2%.
-
Tailing Factor : The tailing factor (asymmetry factor) should be between 0.9 and 1.5.
-
Theoretical Plates : Calculate the number of theoretical plates (N) for the this compound peak. A higher number indicates better column efficiency.
-
The general workflow for HPLC method development is outlined in the diagram below.
Caption: General workflow for HPLC method development.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. pharmtech.com [pharmtech.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. halocolumns.com [halocolumns.com]
- 5. uhplcs.com [uhplcs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Ajugalide D Synthesis: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides information regarding the synthesis of Ajugalide D. Given the current state of publicly available research, this guide addresses the challenges and frequently asked questions related to the synthesis of complex neoclerodane diterpenes, with a focus on providing a realistic perspective for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: I am looking for a protocol for the total synthesis of this compound. Can you provide one?
A1: Currently, there is no published total synthesis of this compound. This natural product is a complex neoclerodane diterpene isolated from Ajuga taiwanensis. The lack of a reported synthesis is common for many intricate natural products due to significant synthetic challenges.
Q2: What makes the synthesis of this compound and other neoclerodane diterpenes so challenging?
A2: The synthetic difficulty arises from several structural features inherent to the neoclerodane skeleton:
-
Stereochemical Complexity: this compound possesses multiple stereocenters, including contiguous and quaternary centers, which require a high degree of stereocontrol to establish correctly.
-
Fused Ring Systems: The molecule contains a dense and highly functionalized fused ring system. Constructing these rings with the correct geometry is a significant hurdle.
-
Oxidation Pattern: The specific arrangement of oxygen-containing functional groups can be difficult to install chemoselectively.
-
Overall Structural Compactness: The compact, three-dimensional architecture of neoclerodane diterpenes offers limited flexibility for synthetic manipulations.
The total synthesis of a related neoclerodane diterpene, Salvinorin A, highlights the complexity of this class of molecules, often requiring long and intricate synthetic sequences.[1][2][3]
Q3: What are some general strategies that could be employed for the synthesis of a molecule like this compound?
A3: While a specific strategy for this compound is yet to be developed, general approaches for complex diterpene synthesis often involve:
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Convergent Synthesis: This approach involves synthesizing key fragments of the molecule separately and then coupling them together in the later stages. This can be more efficient than a linear synthesis where the main carbon chain is built step-by-step.
-
Intramolecular Cycloadditions: Reactions like the Diels-Alder or Pauson-Khand reaction can be powerful tools for rapidly constructing multiple rings and setting several stereocenters in a single step.[3]
-
Strategic C-H Functionalization: Late-stage C-H oxidation can be a powerful method to install hydroxyl groups or other oxygenated functionalities on a pre-formed carbon skeleton.
-
Biomimetic Synthesis: This strategy attempts to mimic the biosynthetic pathway of the natural product in the laboratory.
Q4: I am experiencing low yields in a complex multi-step synthesis. What are some general troubleshooting steps?
A4: Low yields in the synthesis of complex molecules are a common issue. Here are some general troubleshooting tips:
-
Re-evaluate each step: Individually optimize the reaction conditions (temperature, concentration, solvent, catalyst) for each step where the yield is suboptimal.
-
Purification Issues: Complex molecules can be difficult to purify. Investigate alternative purification techniques (e.g., different types of chromatography, recrystallization) to minimize product loss.
-
Intermediate Instability: Some intermediates may be unstable. Consider telescoping reactions (proceeding to the next step without isolating the intermediate) or using protecting groups to mask reactive functionalities.
-
Side Reactions: Use techniques like NMR and mass spectrometry to identify major byproducts. Understanding the side reactions can provide clues on how to modify the reaction conditions to suppress them.
Biological Activity of Related Ajuga Compounds
While the synthesis of this compound has not been reported, research into the biological activity of related compounds from Ajuga taiwanensis is available. This information is valuable for drug development professionals.
Ajugalide-B (ATMA), a closely related neoclerodane diterpenoid, has been shown to exhibit significant anti-proliferative activity against various tumor cell lines.[4][5] Its mechanism of action involves the induction of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[4][5]
| Compound | Cell Line | Activity | Reference |
| Ajugalide-B (ATMA) | Various tumor cell lines | Anti-proliferative | [4][5] |
| Ajugalide-B (ATMA) | Human lung cancer A549 | Induces anoikis, blocks anchorage-independent growth and cell migration | [4] |
Hypothetical Experimental Protocols & Workflows
The following represents a generalized workflow for approaching the total synthesis of a complex natural product like this compound.
General Workflow for Complex Natural Product Synthesis
References
- 1. Synthesis of neoclerodane diterpenes and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of the Neoclerodane Diterpene Salvinorin A via an Intramolecular Diels-Alder Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing Ajugalide D degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ajugalide D during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound belongs to the phytoecdysteroid class of compounds. Generally, phytoecdysteroids are considered to be chemically stable compounds.[1][2] This intrinsic stability makes them suitable for various research applications. However, like all complex organic molecules, they can be susceptible to degradation under specific conditions.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound include:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can potentially lead to hydrolysis of ester or glycosidic bonds if present in the specific structure of this compound, or catalyze other degradation reactions.
-
Oxidation: The polyhydroxylated steroid backbone of this compound could be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or exposure to air over extended periods.[3][4]
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Light: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical transformations.[5] Studies on other ecdysteroids have shown that photochemical reactions can lead to the formation of various degradation products, including dimers and epimers.[5]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions. While phytoecdysteroids are generally stable, long-term storage at ambient or higher temperatures is not recommended.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation.
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is crucial to follow proper storage procedures. The recommended storage conditions are summarized in the table below.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of an older this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions against the recommended guidelines in Table 1. Ensure the sample has been protected from light, stored at the correct temperature, and sealed to prevent moisture and air exposure.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Analyze a fresh, unopened sample of this compound using the same experimental conditions to rule out systemic issues. Prepare fresh solvents and mobile phases.
-
-
Possible Cause 3: Interaction with the storage container.
-
Solution: Ensure you are using inert storage vials, such as amber glass vials with PTFE-lined caps.
-
Problem: The biological activity of my this compound sample seems to have decreased over time.
-
Possible Cause: Chemical degradation leading to less active or inactive products.
-
Solution: Perform an analytical assessment (e.g., HPLC-UV) to check the purity of your sample. Compare the chromatogram to that of a new, pure standard. If degradation is confirmed, the sample should be discarded. To prevent future occurrences, strictly adhere to the recommended storage conditions.
-
Data Presentation: Storage Conditions
| Parameter | Solid (Lyophilized Powder) | In Solution |
| Temperature | Long-term: -20°C or below.[6][7] Short-term (days to weeks): 2-8°C. | Long-term: -20°C or -80°C.[8] Short-term (working solutions): 2-8°C for no more than a few days. Avoid repeated freeze-thaw cycles. |
| Light | Store in the dark. Use amber-colored vials or wrap containers in aluminum foil.[8] | Prepare and store solutions in amber-colored vials or protect them from light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Purge the solvent with an inert gas before preparing the solution. Store the solution under an inert atmosphere. |
| Container | Tightly sealed, inert glass vials. | Tightly sealed, inert glass vials with PTFE-lined caps. |
Table 1: Recommended Storage Conditions for this compound.
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ethanol, DMSO, or methanol) to a final concentration of 1 mg/mL.[6]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for 7 days.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis/oxidation; 0, 1, 3, 7 days for thermal), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[9]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical transformation of 20-hydroxyecdysone: production of monomeric and dimeric ecdysteroid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements | MDPI [mdpi.com]
Technical Support Center: Refining Ajugalide D Treatment Protocols in vivo
Disclaimer: Currently, there is a significant lack of published research specifically on the in vivo applications and detailed mechanism of Ajugalide D. The following technical support guide has been developed based on data from its close structural analog, Ajugalide B (also known as ATMA) , a neoclerodane diterpenoid isolated from the same plant, Ajuga taiwanensis. Researchers should use this information as a preliminary guide and validate all protocols for this compound independently.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Ajugalide compounds based on in vitro studies?
A1: In vitro studies on Ajugalide B indicate that it exhibits anti-proliferative activity against various tumor cell lines.[1][2][3] The proposed mechanism involves the induction of a specific type of apoptosis called anoikis, which occurs when cells detach from the extracellular matrix. Ajugalide B appears to disrupt the focal adhesion complex by reducing the phosphorylation of key proteins like paxillin and focal adhesion kinase (FAK).[1][2][3] This disruption is thought to trigger the activation of caspase-8, a key initiator of the apoptotic cascade.[1][2]
Q2: Are there any established in vivo treatment protocols for this compound?
A2: To date, there are no publicly available, established in vivo treatment protocols specifically for this compound. Researchers will need to undertake de novo dose-finding and toxicity studies. These preclinical studies are essential to determine a safe and effective starting dose for first-in-human trials.[4][5]
Q3: What are the potential challenges in developing an in vivo protocol for this compound?
A3: As with many natural products, potential challenges include poor solubility, limited bioavailability, and the need to establish a therapeutic window.[6] Physiological barriers in the gastrointestinal tract, enzymatic degradation, and rapid clearance are common hurdles for oral drug delivery.[6] Therefore, formulation studies to enhance solubility and stability may be necessary.
Q4: What type of animal models would be appropriate for initial in vivo studies?
A4: For anti-cancer research, which is the indicated activity for Ajugalide B, immunodeficient mouse models (e.g., NOD/SCID or NSG mice) bearing xenografts of human cancer cell lines (such as A549 lung cancer cells, where Ajugalide B has shown activity) would be a suitable starting point.[1] These models allow for the assessment of the compound's direct anti-tumor efficacy.
Troubleshooting Guide for in vivo Experiments
Q1: I am observing no significant tumor regression in my mouse xenograft model after treatment with this compound. What are the possible reasons?
A1:
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Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized and cleared. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) or a different formulation to improve bioavailability.[6]
-
Tumor Model Resistance: The chosen cell line for the xenograft may be resistant to the specific mechanism of this compound. Test the compound on a panel of different cancer cell lines in vitro to identify more sensitive models.
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Compound Stability: Ensure the compound is stable in the vehicle solution for the duration of the experiment. Degradation can lead to a loss of efficacy.
Q2: The treated animals are showing signs of toxicity (e.g., weight loss, lethargy) at what I predicted to be a therapeutic dose. What should I do?
A2:
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Reduce the Dose: This is the most immediate action. The current dose likely exceeds the MTD.
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Modify the Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily) to allow the animals to recover between doses.
-
Conduct a Formal Toxicity Study: A comprehensive toxicology study is necessary to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).[5] This involves histopathological analysis of major organs and monitoring of blood chemistry.
-
Refine the Formulation: The vehicle used for administration could be contributing to the toxicity. Test the vehicle alone as a control group.
Q3: How can I confirm that the observed anti-tumor effect is due to the proposed mechanism of anoikis induction?
A3:
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor samples from treated and control animals. Analyze these samples for key biomarkers in the proposed signaling pathway. A decrease in phosphorylated FAK and phosphorylated paxillin, and an increase in cleaved caspase-8 would support the proposed mechanism.
-
Immunohistochemistry (IHC): Use IHC to stain tumor sections for markers of apoptosis, such as cleaved caspase-3 or TUNEL staining. An increase in apoptotic cells in the tumors of treated animals would provide evidence of apoptosis induction.
Data Presentation
Table 1: Hypothetical In Vitro Anti-Proliferative Activity of Ajugalide B
Note: The following data is representative and compiled for illustrative purposes based on the described activity of Ajugalide B. Actual values must be determined experimentally.
| Cell Line | Cancer Type | Assay Type | Time Point (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 | 5.2 |
| MCF-7 | Breast Adenocarcinoma | SRB | 72 | 8.9 |
| PC-3 | Prostate Cancer | CellTiter-Glo | 72 | 12.5 |
| HCT116 | Colon Carcinoma | MTT | 72 | 6.8 |
Experimental Protocols
Protocol: Murine Xenograft Model for Efficacy Assessment
This protocol outlines a hypothetical study to assess the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture: Culture A549 human lung carcinoma cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.
-
Tumor Implantation:
-
Harvest A549 cells during their logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Preparation and Administration:
-
Vehicle: Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
This compound Formulation: Prepare a stock solution of this compound in DMSO and dilute to the final concentration with the vehicle on each day of dosing.
-
Dosing: Administer this compound (e.g., at 10, 25, and 50 mg/kg) and vehicle control via intraperitoneal injection once daily.
-
-
Monitoring:
-
Measure tumor volume and body weight three times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
-
Study Endpoint:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Collect tumors for weight measurement and subsequent pharmacodynamic analysis (e.g., Western blot, IHC).
-
Mandatory Visualizations
Caption: Proposed signaling pathway for Ajugalide B/D-induced anoikis.
Caption: High-level workflow for a xenograft efficacy study.
References
- 1. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Antifugal Agent Polyoxin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Ajugalide D and Other Neoclerodane Diterpenes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ajugalide D and other neoclerodane diterpenes, focusing on their biological activities and mechanisms of action. The information is supported by experimental data and presented for easy interpretation and application in research and development.
Neoclerodane diterpenes are a class of natural compounds found in various plant species, notably in the Lamiaceae family, to which the genus Ajuga belongs. These compounds have garnered significant interest for their diverse biological activities, including anticancer and anti-inflammatory properties. This guide focuses on this compound, a neoclerodane diterpene isolated from Ajuga taiwanensis, and compares its potential activities with those of other members of this chemical class, based on available experimental data. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds from the same plant and other neoclerodane diterpenes to provide a valuable comparative overview.
Anticancer Activity: A Focus on Anoikis Induction
Ajugalide-B has been shown to exhibit potent anti-proliferative activity against various tumor cell lines.[1] Its mechanism of action involves the induction of anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix (ECM).[1] This process is crucial in preventing metastasis.
The table below summarizes the reported cytotoxic activity of other neoclerodane diterpenes from different plant sources against various cancer cell lines.
| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Scutebata A | Scutellaria barbata | LoVo | 15.8 | |
| SMMC-7721 | 5.31 | |||
| HCT-116 | 10.2 | |||
| MCF-7 | 12.5 | |||
| Scutebata B | Scutellaria barbata | LoVo | 28.5 | |
| SMMC-7721 | 10.8 | |||
| HCT-116 | 18.9 | |||
| MCF-7 | 20.1 | |||
| Barbatin G | Scutellaria barbata | HCT-116 | 32.3 |
Mechanism of Action: Disruption of Focal Adhesion
Ajugalide-B induces anoikis by disrupting the focal adhesion complex.[1] This is achieved by decreasing the phosphorylation of key proteins involved in cell adhesion and signaling:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a critical role in integrin-mediated signal transduction.
-
Paxillin: An adaptor protein involved in the assembly of focal adhesions.
The dephosphorylation of these proteins leads to the disassembly of the focal adhesion complex, causing the cells to detach from the ECM and subsequently undergo caspase-8 mediated apoptosis.[1]
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Several neoclerodane diterpenes isolated from Ajuga pantantha have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.
The following table presents the inhibitory concentrations (IC50) of these compounds on NO production.
| Compound | Plant Source | IC50 (µM) for NO Inhibition | Reference |
| Ajugapantanin A | Ajuga pantantha | 20.2 | |
| Ajugapantanin C | Ajuga pantantha | 34.0 | |
| Ajugapantanin D | Ajuga pantantha | 27.0 | |
| Ajugapantanin E | Ajuga pantantha | 25.8 |
Mechanism of Action: Downregulation of Pro-inflammatory Enzymes
The anti-inflammatory mechanism of these neoclerodane diterpenes involves the downregulation of key enzymes responsible for the inflammatory response:
-
Inducible Nitric Oxide Synthase (iNOS): The enzyme that produces large quantities of NO during inflammation.
-
Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the production of prostaglandins, which are potent inflammatory mediators.
By inhibiting the expression of iNOS and COX-2, these compounds effectively reduce the production of pro-inflammatory molecules.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of neoclerodane diterpenes is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., neoclerodane diterpenes) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The anti-inflammatory activity of neoclerodane diterpenes is often assessed by measuring their ability to inhibit NO production in LPS-stimulated macrophages using the Griess assay.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Pretreatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine), which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Conclusion
While direct comparative data for this compound is still emerging, the available evidence from closely related neoclerodane diterpenes highlights their significant potential as anticancer and anti-inflammatory agents. The ability of Ajugalide-B to induce anoikis suggests a promising avenue for the development of anti-metastatic drugs. Furthermore, the potent NO inhibitory activity of other neoclerodane diterpenes underscores their potential in treating inflammatory conditions. Further research is warranted to fully elucidate the biological activity profile of this compound and to conduct direct comparative studies with other promising neoclerodane diterpenes to identify lead compounds for future drug development.
References
Validating the Anti-inflammatory Potential of Ajugalide D: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the anti-inflammatory effects of compounds derived from the Ajuga plant genus, with a focus on providing a validation framework for the potential therapeutic, Ajugalide D. Due to a lack of specific published experimental data on this compound, this document leverages available data from various Ajuga species extracts and related neo-clerodane diterpenoids as a proxy. These findings are compared against the well-established steroidal anti-inflammatory drug, Dexamethasone, to offer a benchmark for potential efficacy.
The following sections detail the anti-inflammatory activity of Ajuga compounds and Dexamethasone across a range of in vitro and in vivo studies, present the experimental protocols for these assays, and visualize the key signaling pathways involved in inflammation.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of various Ajuga species extracts and isolated compounds has been evaluated through several key assays, including the inhibition of pro-inflammatory cytokines and enzymes, and in vivo models of inflammation. The data presented below summarizes these findings and compares them with the known activity of Dexamethasone.
In Vitro Anti-inflammatory Effects
The following table summarizes the in vitro anti-inflammatory activity of Ajuga species extracts and Dexamethasone, focusing on the inhibition of key inflammatory mediators.
| Compound/Extract | Assay | Cell Line | Key Findings | Reference |
| Ethanolic Extract of Ajuga iva | Nitric Oxide (NO) Inhibition | - | 77% inhibition of NO at 1 mg/mL. | [1] |
| TNF-α, IL-6, IL-8 Inhibition | THP-1 cells | At 1 mg/mL, significantly decreased TNF-α by 32%, IL-6 by 72.72%, and IL-8 by 42.12%. | [1] | |
| Ethanolic Extract of Ajuga integrifolia | COX-1 Inhibition | In vitro enzyme assay | IC50: 66.00 µg/mL | [2] |
| COX-2 Inhibition | In vitro enzyme assay | IC50: 71.62 µg/mL | [2] | |
| 5-LOX Inhibition | In vitro enzyme assay | IC50: 52.99 µg/mL | [2] | |
| Neo-clerodane Diterpenoids from Ajuga pantantha | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Compounds 2, 6, and 8 showed potent inhibition with IC50 values of 20.2 µM, 27.0 µM, and 25.8 µM, respectively. | [3][4] |
| Dexamethasone | COX-2 Protein Expression Inhibition | MKK6-expressing HeLa-TO cells | IC50: ~10 nM | [1] |
| TNF-α Secretion Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant suppression of TNF-α secretion at 1 µM and 10 µM. | [2][5][6] | |
| IL-1β Gene Expression Inhibition | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of LPS-induced IL-1β mRNA expression. | [7] |
In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the in vivo efficacy of anti-inflammatory agents. The table below compares the activity of an Ajuga iva extract and Dexamethasone in this model.
| Compound/Extract | Animal Model | Administration Route | Dosage | Paw Edema Inhibition | Reference |
| Ethanolic Extract of Ajuga iva | Rat | Oral | 200 mg/kg | 81.77% inhibition at 4 hours. | [1] |
| Dexamethasone | Rat | Intraperitoneal | 1 mg/kg | Attenuated arthritis intensity in a collagen-induced arthritis model. | [3] |
| Rat | Local pre-injection | 1 µg | >60% inhibition at 3 hours. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., Ajuga extract or Dexamethasone) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding LPS (typically 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The production of nitric oxide (NO) can be measured using the Griess reagent.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay assesses the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compound (e.g., Ajuga extract) or the reference drug (e.g., Dexamethasone) is administered orally or intraperitoneally at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rat. The left hind paw is injected with saline as a control.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the carrageenan control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds, including those from Ajuga species and Dexamethasone, are often mediated through the modulation of key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The MAPK signaling pathway, another critical cascade in inflammation.
Experimental Workflow
The following diagram outlines a general workflow for the initial validation of a novel compound's anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Ajugalide D and Related Neo-clerodane Diterpenoids in Cancer Cell Lines: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the available data on the anticancer efficacy of neo-clerodane diterpenoids isolated from the Ajuga genus, with a focus on providing a framework for evaluating compounds like Ajugalide D.
While specific experimental data on the efficacy of this compound in various cell lines is not yet available in the public domain, this guide summarizes the cytotoxic activities of closely related compounds from the same chemical class and plant genus. This information, coupled with detailed experimental protocols and potential signaling pathways, offers a valuable resource for initiating and guiding research into the therapeutic potential of this compound.
Comparative Efficacy of Ajuga Diterpenoids
Although data for this compound is pending, studies on other neo-clerodane diterpenoids isolated from Ajuga species demonstrate significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for these related compounds, providing a benchmark for future studies on this compound.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Ajugalide-B (ATMA) | A549 | Lung Carcinoma | Not Specified (High anti-proliferative activity) | [1] |
| Various | Various Tissues | High anti-proliferative activity | [1] | |
| Compound 3 (from Ajuga decumbens) | A549 | Lung Carcinoma | 71.4 | [2] |
| HeLa | Cervical Carcinoma | 71.6 | [2] | |
| Ajugamarin A1 | A549 | Lung Carcinoma | 76.7 | [2] |
| HeLa | Cervical Carcinoma | 5.39 x 10⁻⁷ | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and suspension cells are collected by centrifugation.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways
Based on studies of other natural compounds and related diterpenoids, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Ajugalide-B, for instance, has been shown to disrupt the focal adhesion complex by decreasing the phosphorylation of paxillin and focal adhesion kinase (FAK), leading to a specific type of apoptosis called anoikis[1].
Below is a generalized diagram of a signaling pathway often implicated in cancer, which could be a potential target for investigation with this compound.
Caption: Potential PI3K/Akt/mTOR signaling pathway targeted by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial evaluation of a novel compound's anticancer efficacy.
Caption: Workflow for assessing the anticancer efficacy of a novel compound.
References
- 1. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ajugalide D: A Comparative Guide to its Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Ajugalide D and structurally related neoclerodane diterpenes. Due to the limited published quantitative data specifically for this compound, this document focuses on cross-validating its potential bioactivities by examining experimental results of similar compounds isolated from the Ajuga genus. This approach allows for an informed perspective on the therapeutic potential of this compound.
Data Presentation: Bioactivity of Ajugalide Analogs
While specific quantitative data for this compound remains limited in publicly accessible literature, research on other neoclerodane diterpenoids isolated from the Ajuga species provides valuable insights into the potential anti-inflammatory and cytotoxic activities of this class of compounds. The following table summarizes the nitric oxide (NO) inhibitory effects of several neoclerodane diterpenoids isolated from Ajuga pantantha, which can be used as a reference for the potential efficacy of this compound.[1]
| Compound | Source Organism | Bioactivity | IC50 (µM) |
| Compound 2 | Ajuga pantantha | NO Inhibition | 20.2 |
| Compound 4 | Ajuga pantantha | NO Inhibition | 45.5 |
| Compound 5 | Ajuga pantantha | NO Inhibition | 34.0 |
| Compound 6 | Ajuga pantantha | NO Inhibition | 27.0 |
| Compound 7 | Ajuga pantantha | NO Inhibition | 45.0 |
| Compound 8 | Ajuga pantantha | NO Inhibition | 25.8 |
| Ajugalide-B (ATMA) | Ajuga taiwanensis | Antiproliferative | N/A |
| Ajugalide E | Ajuga taiwanensis | Anti-inflammatory, etc. | N/A |
IC50 values for nitric oxide (NO) inhibition were determined in LPS-stimulated RAW 264.7 macrophages. Data for Ajugalide-B and E are qualitative from the available literature.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays relevant to the bioactivities discussed.
Nitric Oxide (NO) Inhibition Assay
This in vitro assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the untreated (control) wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which can be an indicator of cell viability and proliferation. It is often used to determine the cytotoxic effects of a compound.
-
Cell Culture and Seeding: The target cancer cell lines (e.g., human lung carcinoma A549) are cultured and seeded in 96-well plates.
-
Compound Incubation: The cells are treated with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The cells are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for evaluating the bioactivity of compounds like this compound.
References
A Comparative Analysis of the Anticancer Activities of Ajugalide Analogue and a Synthetic Compound
FOR IMMEDIATE RELEASE
Ajugalide Analogue Shows Potent Anticancer Activity by Inducing Anoikis, a Distinct Mechanism Compared to the Synthetic Microtubule Stabilizer, Paclitaxel
[CITY, State, November 21, 2025] – Researchers and drug development professionals are constantly seeking novel compounds with potent and selective anticancer activities. This guide provides a detailed comparison of the biological activity of a naturally derived Ajugalide analogue, Ajugalide-B, and the widely used synthetic chemotherapeutic agent, Paclitaxel. While information on Ajugalide D is limited, its close analogue, Ajugalide-B, isolated from Ajuga taiwanensis, has demonstrated significant anti-proliferative effects, offering a compelling case for further investigation into this class of compounds.
This comparison guide delves into the quantitative measures of their anticancer activity, their distinct mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Quantitative Comparison of Anticancer Activity
The anti-proliferative activities of Ajugalide-B and Paclitaxel have been evaluated against the human lung carcinoma cell line, A549. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both compounds.
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| Ajugalide-B (ATMA) | A549 | Not Specified | High anti-proliferative activity | [1] |
| Paclitaxel | A549 | 72 hours | 0.910 µg/mL | [2] |
Note: While a specific IC50 value for Ajugalide-B in A549 cells was not available in the reviewed literature, it is reported to exhibit high anti-proliferative activity. For a direct quantitative comparison, further studies determining the IC50 of Ajugalide-B under standardized conditions are warranted.
Mechanisms of Action: A Tale of Two Pathways
Ajugalide-B and Paclitaxel exert their anticancer effects through fundamentally different mechanisms, targeting distinct cellular processes.
Ajugalide-B: Inducing Anoikis through Focal Adhesion Disruption
Ajugalide-B, also known as ATMA, induces a specific form of programmed cell death called anoikis in cancer cells.[1] Anoikis is a critical process that eliminates cells that have detached from the extracellular matrix (ECM), thereby preventing them from colonizing new tissues and forming metastases.[3] Ajugalide-B initiates this process by disrupting the focal adhesion complex, which is crucial for cell-matrix interactions.[1] This disruption leads to a decrease in the phosphorylation of key proteins, paxillin and focal adhesion kinase (FAK), which in turn triggers the activation of caspase-8, a key initiator of the apoptotic cascade.[1]
Paclitaxel: Stabilizing Microtubules and Halting Cell Division
Paclitaxel, a well-established chemotherapeutic agent, targets the microtubules of the cell's cytoskeleton.[4][5] Microtubules are dynamic structures that are essential for various cellular functions, most notably for the formation of the mitotic spindle during cell division.[4][5] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[4][5] This stabilization disrupts the normal dynamic reorganization of the microtubule network, leading to a block in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[4][6]
Signaling Pathway Diagrams
The distinct mechanisms of Ajugalide-B and Paclitaxel are visually represented in the following signaling pathway diagrams.
Caption: Ajugalide-B induces anoikis by disrupting the focal adhesion complex.
Caption: Paclitaxel causes cell death by stabilizing microtubules and arresting the cell cycle.
Experimental Protocols
The evaluation of the anti-proliferative activity of both Ajugalide-B and Paclitaxel is commonly performed using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[7][8]
Experimental Workflow:
Caption: A simplified workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of either Ajugalide-B or Paclitaxel. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Conclusion
This comparative guide highlights the distinct and promising anticancer properties of the natural product analogue, Ajugalide-B, in contrast to the established synthetic drug, Paclitaxel. Ajugalide-B's unique mechanism of inducing anoikis presents a novel strategy for targeting cancer cell survival and metastasis. While further research is needed to quantify its potency with greater precision, the existing data strongly supports the continued exploration of Ajugalide-B and related neoclerodane diterpenes as potential leads for the development of new anticancer therapies. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anoikis molecular pathways and its role in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Mechanisms of Action of Ajugalide D and Alternative Focal Adhesion Kinase Inhibitors
A Comprehensive Analysis for Researchers in Drug Development
Disclaimer: Scientific literature extensively documents the biological activities of Ajugalide-B, a neoclerodane diterpenoid isolated from Ajuga taiwanensis. However, specific mechanistic studies on its structural analog, Ajugalide D, are limited. This guide will therefore focus on the well-characterized mechanism of Ajugalide-B as a proxy for this compound, providing a comparative analysis with other therapeutic agents targeting similar pathways. The insights provided are intended to guide research and development efforts in oncology and related fields.
Introduction
The disruption of cell-matrix adhesion is a critical process in inhibiting cancer cell survival, proliferation, and metastasis. A key pathway governing these interactions is the Focal Adhesion Kinase (FAK) signaling cascade. Ajugalide-B has been identified as a natural compound that induces a form of programmed cell death known as anoikis by targeting this pathway.[1] This guide provides a comparative overview of the mechanism of action of Ajugalide-B against two synthetic FAK inhibitors, PF-562271 and Defactinib (VS-6063), offering researchers a comprehensive resource for evaluating these compounds in preclinical studies.
Comparison of Anti-Proliferative Activity
The anti-proliferative effects of Ajugalide-B, PF-562271, and Defactinib have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 |
| Ajugalide-B (ATMA) | A549 | Lung Carcinoma | High anti-proliferative activity reported[1] |
| HeLa | Cervical Cancer | High anti-proliferative activity reported[1] | |
| MCF-7 | Breast Cancer | High anti-proliferative activity reported[1] | |
| PF-562271 | 143B | Osteosarcoma | 1.98 µM[2] |
| MG63 | Osteosarcoma | 1.76 µM[2] | |
| TC32 | Ewing Sarcoma | 2.1 µM[3] | |
| A673 | Ewing Sarcoma | 1.7 µM[3] | |
| Defactinib (VS-6063) | MDA-MB-231 | Breast Cancer | 3.75 µM[4] |
| HCT116 | Colon Cancer | 2.65 µM[4] | |
| BxPC-3 | Pancreatic Cancer | 3.25 µM[4] | |
| A549 | Lung Cancer | 4.09 µM[4] |
Mechanism of Action: A Comparative Overview
Ajugalide-B and the selected FAK inhibitors converge on the Focal Adhesion Kinase signaling pathway, albeit through potentially different modes of interaction. Their primary mechanism involves the induction of anoikis, a specialized form of apoptosis that occurs when cells detach from the extracellular matrix (ECM).
Ajugalide-B initiates this process by disrupting the focal adhesion complex, leading to a decrease in the phosphorylation of both FAK and paxillin.[1] This dephosphorylation cascade culminates in the activation of caspase-8, a key initiator of the extrinsic apoptotic pathway.[1]
PF-562271 and Defactinib are ATP-competitive inhibitors of FAK's kinase activity.[3][5] By binding to the ATP pocket of the FAK enzyme, they directly prevent its autophosphorylation at tyrosine 397 (Y397), a critical step for its activation and the subsequent recruitment and phosphorylation of downstream signaling molecules like paxillin.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for its investigation.
Caption: FAK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
Anoikis Assay
This assay is designed to measure cell death induced by the loss of cell-matrix adhesion.
Materials:
-
Poly-HEMA (poly(2-hydroxyethylmethacrylate))
-
95% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Protocol:
-
Prepare a 10 mg/ml stock solution of Poly-HEMA in 95% ethanol.
-
Coat the wells of a 6-well plate by adding 1 ml of the Poly-HEMA solution to each well and allowing it to air dry completely in a sterile hood. Repeat this step once.[6]
-
Wash the coated wells with sterile PBS before use.
-
Harvest cultured cells using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Seed the cells onto the Poly-HEMA coated plates at a desired density (e.g., 1 x 10^5 cells/well).
-
Add the test compounds (Ajugalide-B, PF-562271, or Defactinib) at various concentrations. Include a vehicle-only control.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest the cells from the suspension culture.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Western Blot for FAK and Paxillin Phosphorylation
This protocol is used to detect the phosphorylation status of FAK and paxillin.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FAK (Y397), anti-FAK, anti-p-paxillin (Y118), anti-paxillin, and a loading control like anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency and treat with the test compounds for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Migration (Wound Healing) Assay
This assay measures the effect of the compounds on the collective migration of a cell population.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µl pipette tips or a cell-scratch instrument
-
Cell culture medium
-
Microscope with a camera
Protocol:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.[7]
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.[7]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compounds at desired concentrations.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Conclusion
Ajugalide-B and synthetic FAK inhibitors like PF-562271 and Defactinib represent promising therapeutic strategies for cancers dependent on focal adhesion signaling for survival and metastasis. While all three compounds effectively inhibit the FAK pathway and induce anoikis, their specific binding mechanisms and potential off-target effects may differ, warranting further investigation. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to replicate and expand upon these findings, ultimately contributing to the development of novel and effective anti-cancer therapies.
References
- 1. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Defactinib inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ajugalide D and Ajugalide C - A Review of Available Scientific Evidence
A comprehensive analysis of the existing literature reveals a notable scarcity of direct comparative studies on the biological activities of Ajugalide D and Ajugalide C. While both are neoclerodane diterpenes isolated from plants of the Ajuga genus, detailed experimental data and specific signaling pathway elucidations for each compound remain limited. This guide, therefore, provides a comparative overview based on the broader understanding of the pharmacological properties of phytochemicals from the Ajuga species, offering a foundational perspective for researchers, scientists, and drug development professionals.
Overview of this compound and Ajugalide C
This compound is a neoclerodane diterpene that has been isolated from Ajuga taiwanensis. Similarly, Ajugalide C has been identified in both Ajuga ciliata and Ajuga taiwanensis. As members of the neoclerodane diterpenoid class, they are part of a group of compounds known for a wide array of biological activities.
Comparative Biological Activities of Ajuga Species Phytochemicals
Given the lack of specific data for a direct head-to-head comparison of this compound and Ajugalide C, the following table summarizes the known biological activities of extracts and compounds isolated from the Ajuga genus. It is plausible that this compound and C may contribute to some of these observed effects.
| Biological Activity | Description of Effects from Ajuga Species Extracts and Compounds |
| Anti-inflammatory | Extracts from various Ajuga species have demonstrated the ability to reduce inflammation in experimental models. This is often attributed to the inhibition of pro-inflammatory mediators. |
| Antioxidant | Compounds from Ajuga have been shown to possess free radical scavenging activity, which can help protect cells from oxidative stress. |
| Cytotoxic | Certain phytochemicals from Ajuga have exhibited cytotoxic effects against various cancer cell lines in in-vitro studies, suggesting potential for anti-cancer research. |
| Antimicrobial | Extracts from the Ajuga genus have shown inhibitory activity against a range of bacteria and fungi. |
| Insect Antifeedant | Neoclerodane diterpenoids, the class to which this compound and C belong, are particularly known for their insect antifeedant properties. |
Experimental Protocols
Detailed experimental protocols for the specific assessment of this compound and Ajugalide C are not available in the current body of scientific literature. However, a general workflow for the isolation and preliminary biological screening of such compounds can be outlined.
Caption: General workflow for the extraction, isolation, and biological screening of phytochemicals from Ajuga species.
Potential Signaling Pathways
While the specific molecular targets of this compound and Ajugalide C have not been elucidated, many anti-inflammatory compounds from natural sources are known to modulate the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of Ajuga compounds.
Conclusion
Benchmarking Ajugalide D: A Comparative Guide to Commercial STAT3 Inhibitors in Anti-Inflammatory and Anti-Cancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic activities of Ajugalide D, a neo-clerodane diterpenoid natural product, against established commercial and investigational drugs that target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct experimental data on the mechanism of action of this compound is currently limited, this document benchmarks its potential efficacy based on the known anti-inflammatory and anti-cancer properties of the broader class of neo-clerodane diterpenoids and the well-established role of the STAT3 pathway in these pathologies.
Introduction to this compound and the STAT3 Signaling Pathway
This compound is a neoclerodane diterpene isolated from Ajuga taiwanensis. The Ajuga genus has a history of use in traditional medicine for treating inflammatory conditions[1]. Compounds of the neo-clerodane diterpenoid class have demonstrated significant anti-inflammatory and cytotoxic activities in preclinical studies[1][2][3][4]. Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators, while their anti-cancer properties are linked to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines[4][5][6].
The STAT3 signaling pathway is a critical regulator of cellular processes, including inflammation, cell survival, proliferation, and differentiation[7][8][9]. Dysregulation and constitutive activation of STAT3 are hallmarks of numerous chronic inflammatory diseases and a wide range of cancers[7][8][10][11]. Consequently, the inhibition of the STAT3 pathway has emerged as a promising therapeutic strategy for both anti-inflammatory and anti-cancer drug development[8][11]. Several small molecules and biologics targeting STAT3 are currently in preclinical and clinical development[2][12][13].
Given the biological activities of its chemical class, it is hypothesized that this compound may exert its therapeutic effects through the modulation of the STAT3 signaling pathway. This guide provides a framework for evaluating this hypothesis by comparing the potency of known STAT3 inhibitors.
Data Presentation: Benchmarking Against Commercial STAT3 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several commercial and investigational STAT3 inhibitors. This data provides a benchmark for the potential potency that would be expected of this compound if it is found to be a direct or indirect inhibitor of the STAT3 pathway.
| Drug Name | Target | Assay Type | Cell Line/System | IC50 | Reference(s) |
| Stattic | STAT3 SH2 Domain | Cell-free | - | 5.1 µM | [13][14][15] |
| STAT3 Activation | Cell-based | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B | 2.56-3.48 µM | [5] | |
| Cucurbitacin I (JSI-124) | JAK2/STAT3 Signaling | Cell-based (pSTAT3) | A549 (Lung Adenocarcinoma) | 500 nM | [3] |
| Cell Viability | Cell-based | ASPC-1, BXPC-3, CFPAC-1, SW1990 (Pancreatic Cancer) | 0.27-0.48 µM (72h) | [7] | |
| Niclosamide | STAT3 Signaling | Cell-based (Luciferase Reporter) | HeLa | 0.25 µM | [2] |
| Cell Viability | Cell-based | Du145 (Prostate Cancer) | 0.7 µM | [2] | |
| Cell Viability | Cell-based | A2780ip2, SKOV3ip1 (Ovarian Cancer) | 0.41-1.86 µM | [16] | |
| Cell Viability | Cell-based | CE48T, CE81T, BE3 (Esophageal Cancer) | 2.8-11.3 µM (72h) | [8] | |
| AZD9150 (Danvatirsen) | STAT3 mRNA | Cell-based | A431 (Epidermoid Carcinoma) | 11 nM | [17] |
| STAT3 mRNA | Cell-based | AS, NGP, IMR32 (Neuroblastoma) | 0.64-0.76 µM | [12] | |
| STAT3 Protein | Cell-based | AS, NGP, IMR32 (Neuroblastoma) | 0.97-0.99 µM | [12] | |
| TTI-101 | STAT3 Recruitment/Activation | Cell-based (Cell Growth) | J82, NBT-II, MB49 (Bladder Cancer) | 7-14.2 µM | [6] |
Mandatory Visualization
STAT3 Signaling Pathway in Inflammation and Cancer
The following diagram illustrates the canonical STAT3 signaling pathway. Activation by upstream cytokines and growth factors leads to the phosphorylation of STAT3, its dimerization, nuclear translocation, and subsequent transcription of target genes involved in inflammation and oncogenesis.
Experimental Workflow to Test this compound's Effect on STAT3
This diagram outlines a proposed experimental workflow to investigate the hypothesis that this compound inhibits the STAT3 signaling pathway.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments proposed in the workflow to assess the STAT3 inhibitory activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells with constitutively active STAT3 (e.g., A549, MDA-MB-231) or macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as a known STAT3 inhibitor (e.g., Stattic). For macrophage studies, co-treat with an inflammatory stimulus like lipopolysaccharide (LPS) at 1 µg/mL. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Plate cells and treat with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phospho-STAT3 to total STAT3.
STAT3 Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound and/or a cytokine stimulus (e.g., IL-6) for a specified period (e.g., 6-24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in STAT3 transcriptional activity relative to the control.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still forthcoming, its classification as a neo-clerodane diterpenoid suggests a strong potential for anti-inflammatory and anti-cancer activities. The STAT3 signaling pathway represents a compelling and plausible target for these effects. The data and protocols presented in this guide offer a robust framework for researchers to investigate this hypothesis and benchmark the performance of this compound against established therapeutic agents. Further studies are essential to elucidate the precise molecular targets of this compound and to validate its potential as a novel therapeutic agent.
References
- 1. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of STAT3 with the generation 2.5 antisense oligonucleotide, AZD9150, decreases neuroblastoma tumorigenicity and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Independent Verification of Ajugalide D Bioactivity: A Review of Available Data
Despite its isolation and characterization, publicly available scientific literature lacks specific data on the biological activity of Ajugalide D, a neoclerodane diterpene from the plant Ajuga taiwanensis. While the genus Ajuga is recognized for a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, specific experimental verification of this compound's bioactivity remains unpublished.
A comprehensive review of scientific databases and publications reveals a significant gap in the understanding of this compound's potential therapeutic effects. While the chemical structure of this compound has been elucidated, no quantitative data, such as IC50 or EC50 values, from in vitro or in vivo studies are available. Consequently, a direct comparison of this compound's performance with other alternatives, as well as detailed experimental protocols and signaling pathway analyses, cannot be provided at this time.
Bioactivity Context: The Ajuga Genus and Related Compounds
The genus Ajuga, a member of the mint family (Lamiaceae), has a rich history in traditional medicine for treating various ailments.[1][2] Modern phytochemical investigations have attributed the therapeutic properties of Ajuga species to a diverse array of secondary metabolites, including phytoecdysteroids and neo-clerodane diterpenes.[1][2]
Of particular note is Ajugalide-B (ATMA) , a structurally related neoclerodane diterpenoid also isolated from Ajuga taiwanensis. Studies on Ajugalide-B have demonstrated significant anti-proliferative activity against various tumor cell lines.[3] The mechanism of action for Ajugalide-B has been linked to the induction of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[3] This is achieved through the disruption of the focal adhesion complex by decreasing the phosphorylation of key signaling proteins, paxillin and focal adhesion kinase (FAK).[3]
The known anticancer activity of Ajugalide-B provides a compelling rationale for investigating the bioactivity of this compound. However, without direct experimental evidence, it is not possible to extrapolate the specific activities or potency of this compound.
Future Directions
The absence of bioactivity data for this compound highlights an area for future research. Investigating its potential anti-inflammatory, anticancer, and other pharmacological activities would be a valuable contribution to the field of natural product drug discovery. Such studies would need to include:
-
In vitro screening: Assessing the cytotoxic, anti-proliferative, and anti-inflammatory effects of this compound on relevant cell lines.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
Comparative analyses: Benchmarking the potency and efficacy of this compound against related compounds like Ajugalide-B and other established therapeutic agents.
Until such studies are conducted and the results are published in peer-reviewed literature, a comprehensive and independent verification of this compound's bioactivity remains an open question for the scientific community. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ajugalide D
The proper disposal of Ajugalide D, a bioactive diterpenoid used in research, is critical for ensuring laboratory safety and environmental protection. As a research chemical, specific disposal protocols are dictated by the compound's unique chemical and toxicological properties, which are detailed in its Safety Data Sheet (SDS). The following guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing the need to consult the manufacturer-provided SDS and institutional safety guidelines.
Pre-Disposal Safety and Handling Protocol
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet for this compound. This document contains critical information regarding hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for handling solid chemical compounds.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must comply with local, state, and federal regulations. The following is a generalized procedure that should be adapted to institutional protocols and the specific information in the SDS.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from all other waste streams. Do not mix it with non-hazardous trash or other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Final Disposal:
-
Once the waste container is full or has reached its storage time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research chemical like this compound.
Caption: Procedural workflow for the safe disposal of this compound.
Key Data from Safety Data Sheet
While a specific SDS for this compound is not publicly available, researchers must obtain it from their chemical supplier. The table below outlines the critical quantitative and qualitative data points to look for within the SDS, which will inform the disposal process.
| Data Point | Typical SDS Section | Significance for Disposal |
| Hazard Identification | Section 2 | Determines the primary risks (e.g., toxicity, carcinogenicity) and necessary precautions. |
| First-Aid Measures | Section 4 | Provides guidance in case of accidental exposure during handling or disposal. |
| Handling and Storage | Section 7 | Specifies conditions for safe storage of both the product and its waste. |
| Disposal Considerations | Section 13 | Provides specific instructions for proper disposal methods and regulatory requirements. |
| Transport Information | Section 14 | Contains waste classification codes (e.g., RCRA codes) required for labeling and transport. |
It is the responsibility of the researcher to be fully aware of the hazards of the chemicals they handle and to ensure that all waste is disposed of in a manner that is safe for themselves, their colleagues, and the environment. Always prioritize the guidance provided by the chemical's manufacturer and your institution's safety professionals.
Essential Safety and Handling Protocols for Ajugalide D
Handling novel or uncharacterized chemical compounds like Ajugalide D requires a cautious approach, prioritizing safety through appropriate personal protective equipment (PPE), and established handling and disposal protocols. The following information provides a foundational guide for researchers and laboratory personnel.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, it is prudent to handle it as a potentially hazardous substance. The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes general PPE levels that can be adapted for handling research chemicals.
| PPE Level | Respirator | Chemical-Resistant Gloves | Eye Protection | Protective Clothing |
| Minimum | Not typically required for small quantities in a well-ventilated area or chemical fume hood. | Nitrile or neoprene gloves. | Safety glasses with side shields. | Standard laboratory coat. |
| Moderate | Air-purifying respirator with appropriate cartridges if working with powders outside of a fume hood or if aerosolization is possible. | Double-gloving with nitrile or neoprene gloves. | Chemical splash goggles. | Chemical-resistant lab coat or apron over a standard lab coat. |
| High | Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA) for significant quantities or high risk of aerosolization. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Face shield worn over chemical splash goggles. | Full-body chemical-resistant suit. |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Always handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are accessible and have been recently tested.[1]
2. Procedural Guidance for Handling:
-
Assume that any chemical of unknown toxicity is highly toxic.[1]
-
Avoid skin and eye contact with all chemicals.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Do not work alone when handling hazardous materials.[2]
-
Keep containers of this compound tightly closed when not in use.[1]
3. Donning and Doffing of PPE:
A systematic approach to putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands with soap and water or use an alcohol-based hand sanitizer.[3][4]
-
Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.[3][4]
-
Mask/Respirator: Secure the mask or respirator over the nose and mouth.
-
Goggles/Face Shield: Put on eye and face protection.[3]
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.[3]
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.[3][4]
-
Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, touching only the inside.[3]
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back.[3]
-
Mask/Respirator: Remove the mask or respirator from the back, avoiding touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[3][4]
Disposal Plan
Chemical waste must be handled and disposed of in accordance with institutional and regulatory guidelines.
1. Waste Segregation:
-
Do not mix liquid and solid wastes.[5]
-
Segregate this compound waste from other chemical waste streams unless compatibility is confirmed.
2. Waste Containers:
-
Use designated, leak-proof, and chemically compatible containers for this compound waste.[6]
-
Ensure waste containers are properly labeled with "Hazardous Waste" and the full chemical name.[5][6] Do not use abbreviations.[7]
-
Keep waste containers closed except when adding waste.[6]
3. Disposal Procedure:
-
Solid waste (e.g., contaminated filter paper, gloves) should be placed in a designated solid waste container.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a designated liquid waste container.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Diagram: PPE Selection Workflow for a Novel Compound
Caption: Workflow for selecting appropriate PPE when handling a novel chemical compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. PPE: Donning & Doffing | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. tamucc.edu [tamucc.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
